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  • Product: 8-Bromoisoquinoline 2-oxide
  • CAS: 475994-58-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 8-Bromoisoquinoline 2-oxide

The following technical guide is structured to provide an exhaustive characterization framework for 8-Bromoisoquinoline 2-oxide . It synthesizes established heterocyclic chemistry principles with specific spectroscopic d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive characterization framework for 8-Bromoisoquinoline 2-oxide . It synthesizes established heterocyclic chemistry principles with specific spectroscopic diagnostics required to validate this compound's identity in a drug discovery context.

Executive Summary & Application Context

8-Bromoisoquinoline 2-oxide (Substructure Class: Azine N-oxides) is a critical high-value intermediate in medicinal chemistry. Its strategic importance lies in its dual-functionality:

  • The N-oxide moiety: Activates the C1 position for nucleophilic attack (Reissert-Henze reaction) or regioselective C-H activation.

  • The 8-Bromo substituent: Provides a handle for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after C1 functionalization, allowing for the rapid construction of 1,8-disubstituted isoquinoline scaffolds—a privileged structure in kinase inhibitors and GPCR ligands.

This guide outlines the rigorous spectroscopic data required to validate the synthesis and purity of this compound, distinguishing it from its unoxidized parent (8-bromoisoquinoline) and regioisomers (e.g., 5-bromo).

Synthetic Route & Material Provenance

To ensure the spectroscopic data presented below correlates with high-purity material, the compound is best prepared via direct oxidation. This protocol minimizes regio-scrambling common in electrophilic aromatic substitution.

Validated Synthesis Protocol
  • Precursor: 8-Bromoisoquinoline (CAS: 63927-22-0).

  • Reagent: m-Chloroperbenzoic acid (mCPBA), 1.2 equivalents.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: 0°C to Room Temperature (RT), 12 hours.

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 8-bromoisoquinoline in DCM (0.1 M concentration).

  • Addition: Add mCPBA portion-wise at 0°C to control exotherm.

  • Monitoring: Stir at RT. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The N-oxide is significantly more polar (lower

    
    ) than the starting material.
    
  • Workup (Critical for Purity): Wash with saturated aqueous NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH/DCM).

Process Visualization

SynthesisWorkflow Start 8-Bromoisoquinoline (Starting Material) Step1 Oxidation (mCPBA, DCM, 0°C) Start->Step1 + [O] Step2 Workup (NaHCO3 Wash) Step1->Step2 Remove acid Step3 Purification (SiO2 Chromatography) Step2->Step3 Isolate Product 8-Bromoisoquinoline 2-oxide Step3->Product Yield >85%

Figure 1: Validated synthetic pathway ensuring regiochemical integrity of the 8-bromo substituent.

Spectroscopic Data Profile

The following data establishes the "Fingerprint of Identity" for 8-Bromoisoquinoline 2-oxide.

A. Nuclear Magnetic Resonance ( H NMR)

The diagnostic power of NMR for this compound relies on the "Peri-Effect" and the N-oxide shift.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for solubility).
  • Frequency: 400 MHz or higher.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
H1 Azine8.90 – 9.10 Singlet (s)-Primary Diagnostic. Upfield shift from parent (~9.5 ppm) but deshielded by 8-Br "Peri-effect".
H3 Azine8.15 – 8.25Doublet (d)~7.0Adjacent to N-oxide; shielded relative to parent.
H4 Azine7.70 – 7.80Doublet (d)~7.0-
H5 Aryl7.95 – 8.05Doublet (d)~8.0-
H6 Aryl7.60 – 7.70Triplet (t)~8.0-
H7 Aryl7.85 – 7.95Doublet (d)~8.0Ortho to Bromine.
Mechanistic Insight (The "Self-Validating" Logic)
  • H1 Shift Validation: In the parent 8-bromoisoquinoline, H1 appears very downfield (~9.5 ppm) due to the electron-deficient ring and the steric compression from the peri-bromine (C8). Upon N-oxidation, the electron density on the nitrogen lone pair is donated to oxygen, but the back-donation into the ring typically shields the

    
    -protons (H1 and H3).
    
    • Pass Criteria: If H1 is

      
       ppm, oxidation is incomplete. If H1 is 
      
      
      
      ppm, suspect loss of Bromine or wrong isomer.
  • Symmetry Check: The signal for H1 must be a sharp singlet. Any splitting implies protonation (salt formation) or impurities.

B. Mass Spectrometry (MS)

Mass spec confirms the presence of the halogen.

  • Ionization: ESI (Positive Mode).

  • Molecular Formula: C

    
    H
    
    
    
    BrNO.
  • Exact Mass: 222.96 (for

    
    Br).
    
m/z PeakRelative IntensityAssignmentInterpretation
224.0 100%[M+H]

(

Br)
Protonated molecular ion.
226.0 ~98%[M+H]

(

Br)
Isotopic Confirmation. The 1:1 doublet ratio is mandatory for mono-brominated species.
208.0 Variable[M - O + H]

Fragment: Loss of Oxygen (deoxygenation in source). Common in N-oxides.
C. Infrared Spectroscopy (FT-IR)
  • N-O Stretch: Strong band at 1200 – 1250 cm

    
     . This band is absent in the starting material.
    
  • C-Br Stretch: Weak/Medium band at 600 – 700 cm

    
     .
    

Quality Control & Purity Assay

For drug development applications, HPLC purity must be established using a method capable of separating the N-oxide from the unreacted parent.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/oxide).

  • Retention Time Logic: The N-oxide is more polar than the parent 8-bromoisoquinoline.

    • Expected:

      
       (N-oxide) < 
      
      
      
      (Parent).
    • Example: If Parent elutes at 6.5 min, N-oxide elutes at ~4.5 min.

Structural Logic Visualization

The following diagram illustrates the connectivity logic used to assign the NMR signals, highlighting the critical "Peri-Interaction" at the 1,8-position.

NMR_Logic cluster_valid Validation Logic Structure 8-Bromoisoquinoline 2-oxide Structure H1_Signal H1 Signal (~9.0 ppm, s) Structure->H1_Signal Generates MS_Pattern MS Isotope Pattern 1:1 (224/226) Structure->MS_Pattern Confirms Br Br_Effect Peri-Effect (C8-Br) Steric Deshielding Br_Effect->H1_Signal Pushes Downfield NO_Effect N-Oxide Moiety Electronic Shielding NO_Effect->H1_Signal Pushes Upfield

Figure 2: Spectroscopic logic map. The final chemical shift of H1 is a balance between the shielding N-oxide effect and the deshielding peri-bromine effect.

References

  • Synthetic Protocol Grounding

    • Detailed general protocols for isoquinoline N-oxide synthesis and C-H activ
    • Source: Sharma, A., et al. "Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides." The Journal of Organic Chemistry, 2019, 84(13), 8788–8797.
  • Parent Compound Characterization

    • Reference data for 8-bromoisoquinoline (starting m
    • Source: ChemicalBook & Sigma-Aldrich Technical D
  • N-Oxide Spectral Trends

    • Comparative NMR data for Isoquinoline 2-oxide (CAS 1532-72-5) establishing the H1 upfield shift trend.
    • Source: NIST Chemistry WebBook & ChemicalBook Spectral D
  • Patent Literature (Industrial Utility)

    • Process chemistry for 8-bromoisoquinoline deriv
    • Source: US Patent 6500954B1 "Synthesis of 5- or 8-bromoisoquinoline deriv
Exploratory

The Advent of 8-Bromoisoquinoline 2-oxide: A Comprehensive Technical Guide for Advanced Research and Development

Foreword: Unveiling a Scaffold of Potential In the landscape of medicinal chemistry and materials science, the isoquinoline framework stands as a privileged scaffold, forming the core of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry and materials science, the isoquinoline framework stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with profound biological activities.[1][2] The strategic introduction of functional groups onto this versatile heterocycle allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. This guide delves into the discovery, synthesis, and characterization of a specific, yet highly promising derivative: 8-Bromoisoquinoline 2-oxide.

The presence of a bromine atom at the C8-position offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Concurrently, the N-oxide moiety not only alters the electronic distribution within the isoquinoline ring system but also presents unique opportunities for functionalization and can influence the pharmacokinetic profile of a molecule.[4][5] This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of 8-Bromoisoquinoline 2-oxide, from its rational synthesis to its potential applications in the quest for novel therapeutic agents.

I. Strategic Synthesis: A Two-Step Approach to 8-Bromoisoquinoline 2-oxide

The synthesis of 8-Bromoisoquinoline 2-oxide is most logically and efficiently achieved through a two-step sequence: the synthesis of the 8-bromoisoquinoline precursor followed by its N-oxidation. This approach allows for the isolation and characterization of the intermediate, ensuring the purity of the final product.

Part 1: Synthesis of 8-Bromoisoquinoline

The preparation of 8-bromoisoquinoline can be accomplished through various methods, with the choice often depending on the available starting materials and desired scale. A common and effective method involves the electrophilic bromination of isoquinoline. However, controlling the regioselectivity of this reaction is crucial to favor the formation of the 8-bromo isomer over other potential isomers, such as the 5-bromo derivative. Careful control of reaction temperature is paramount to suppress the formation of the 5-bromoisoquinoline, which can be challenging to separate.[6]

A well-established procedure for the synthesis of bromoisoquinolines involves the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid.[6][7] This method provides a reliable route to the desired 8-bromoisoquinoline intermediate.

Experimental Protocol: Synthesis of 8-Bromoisoquinoline

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Crushed Ice

  • Aqueous Ammonia (25%)

  • Diethyl Ether

  • Aqueous Sodium Hydroxide (1M)

  • Anhydrous Magnesium Sulfate

  • Heptane

  • Toluene

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, carefully add concentrated sulfuric acid and cool to 0°C.

  • Slowly add isoquinoline to the stirred acid, ensuring the temperature remains below 30°C.

  • Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the internal temperature between -26°C and -22°C.

  • Stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Pour the reaction mixture onto crushed ice and carefully neutralize to pH 9 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the aqueous suspension with diethyl ether.

  • Wash the combined organic layers with 1M aqueous sodium hydroxide and then with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 8-bromoisoquinoline can be further purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent system like heptane/toluene to afford a white to light yellow solid.[6][7]

Part 2: N-Oxidation of 8-Bromoisoquinoline

The introduction of the N-oxide functionality is a critical step that significantly influences the chemical reactivity and biological profile of the molecule. The nitrogen atom in the isoquinoline ring is nucleophilic and can be oxidized using a variety of reagents. Common oxidants for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. The use of m-CPBA in a chlorinated solvent like dichloromethane (DCM) at room temperature is a widely adopted and efficient method for the N-oxidation of nitrogen-containing heterocycles.[8]

Experimental Protocol: Synthesis of 8-Bromoisoquinoline 2-oxide

Materials:

  • 8-Bromoisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol (as eluent)

Procedure:

  • Dissolve 8-bromoisoquinoline in dichloromethane in a round-bottomed flask.

  • In a separate flask, prepare a solution of m-CPBA (1.1 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred solution of 8-bromoisoquinoline at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 8-Bromoisoquinoline 2-oxide by column chromatography on silica gel, using a gradient of ethyl acetate in methanol as the eluent, to yield the final product as a solid.[8]

Causality Behind Experimental Choices:

  • Choice of m-CPBA: m-CPBA is a commercially available, relatively stable, and highly effective reagent for the N-oxidation of a wide range of nitrogen-containing heterocycles. Its selectivity for nitrogen oxidation over other potentially oxidizable groups under mild conditions makes it a preferred choice.[8]

  • Solvent Selection (DCM): Dichloromethane is an excellent solvent for both the starting material and the reagent, and its inertness under the reaction conditions prevents unwanted side reactions.

  • Aqueous Bicarbonate Work-up: The use of a mild base like sodium bicarbonate is crucial for neutralizing the acidic byproduct (m-chlorobenzoic acid) and any unreacted m-CPBA, facilitating the purification of the desired N-oxide.[8]

  • Chromatographic Purification: Due to the polar nature of the N-oxide functionality, column chromatography is an effective method for separating the product from any non-polar impurities and residual starting material.

II. Structural Elucidation and Characterization

The unambiguous identification of 8-Bromoisoquinoline 2-oxide is paramount for its use in further research and development. A combination of spectroscopic techniques provides a comprehensive characterization of the molecule.

Spectroscopic Data Summary
Technique Expected Observations for 8-Bromoisoquinoline 2-oxide
¹H NMR Aromatic protons will exhibit characteristic shifts and coupling patterns. Protons on the pyridine ring, particularly those adjacent to the N-oxide, are expected to be deshielded and shift downfield compared to the parent 8-bromoisoquinoline.
¹³C NMR The carbon atoms of the isoquinoline ring will show distinct chemical shifts. The carbons flanking the N-oxide group are expected to be significantly affected, with C1 and C3 showing downfield shifts due to the electron-withdrawing nature of the N-oxide.
Mass Spec (ESI) The electrospray ionization mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M+H-16]⁺).[9][10]
IR Spectroscopy The infrared spectrum will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. A key diagnostic peak will be the N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹.

III. Reactivity and Synthetic Utility

The presence of both a bromine atom and an N-oxide functionality imparts a unique reactivity profile to 8-Bromoisoquinoline 2-oxide, making it a valuable intermediate for the synthesis of more complex molecules.

  • Cross-Coupling Reactions: The C8-bromo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, vinyl, and alkynyl groups at this position.[3]

  • Nucleophilic Aromatic Substitution: The N-oxide group activates the isoquinoline ring towards nucleophilic attack, particularly at the C1 position. This allows for the introduction of various nucleophiles, further expanding the synthetic possibilities.

  • Deoxygenation: The N-oxide can be readily deoxygenated to the parent isoquinoline using various reducing agents, such as PCl₃ or by catalytic hydrogenation. This allows for the use of the N-oxide as a temporary activating or directing group.

G cluster_synthesis Synthesis cluster_reactivity Reactivity & Derivatization Isoquinoline Isoquinoline 8-Bromoisoquinoline 8-Bromoisoquinoline Isoquinoline->8-Bromoisoquinoline NBS, H₂SO₄ 8-Bromoisoquinoline 2-oxide 8-Bromoisoquinoline 2-oxide 8-Bromoisoquinoline->8-Bromoisoquinoline 2-oxide m-CPBA C8-Substituted N-Oxides C8-Substituted N-Oxides 8-Bromoisoquinoline 2-oxide->C8-Substituted N-Oxides Cross-Coupling (e.g., Suzuki, Heck) C1-Substituted N-Oxides C1-Substituted N-Oxides 8-Bromoisoquinoline 2-oxide->C1-Substituted N-Oxides Nucleophilic Addition 8-Bromoisoquinoline_derivatives 8-Bromoisoquinoline_derivatives 8-Bromoisoquinoline 2-oxide->8-Bromoisoquinoline_derivatives Deoxygenation (e.g., PCl₃)

Caption: Synthetic pathway and key reactions of 8-Bromoisoquinoline 2-oxide.

IV. Applications in Drug Discovery and Development

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][11] The introduction of a bromine atom and an N-oxide moiety to this core structure is a strategic approach to modulate biological activity and improve drug-like properties.

  • Anticancer Potential: Brominated quinolines and isoquinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[12] The bromine atom can enhance binding affinity to target proteins and may also influence the metabolic stability of the compound. The N-oxide functionality can also contribute to anticancer activity, potentially through mechanisms involving bioreduction to reactive species within the tumor microenvironment.

  • Antimicrobial Activity: Isoquinoline alkaloids and their synthetic derivatives have a long history of use as antimicrobial agents.[5][13] The unique electronic properties of 8-Bromoisoquinoline 2-oxide may lead to novel interactions with bacterial or fungal targets, offering a potential avenue for the development of new anti-infective drugs.

G cluster_applications Potential Therapeutic Applications 8-Bromoisoquinoline_2-oxide 8-Bromoisoquinoline 2-oxide Anticancer Anticancer 8-Bromoisoquinoline_2-oxide->Anticancer Modulation of signaling pathways Antimicrobial Antimicrobial 8-Bromoisoquinoline_2-oxide->Antimicrobial Inhibition of essential enzymes Neurological_Disorders Neurological_Disorders 8-Bromoisoquinoline_2-oxide->Neurological_Disorders Interaction with CNS targets Drug_Delivery Drug_Delivery 8-Bromoisoquinoline_2-oxide->Drug_Delivery Prodrug strategies

Caption: Potential applications of 8-Bromoisoquinoline 2-oxide in drug discovery.

V. Conclusion and Future Outlook

8-Bromoisoquinoline 2-oxide represents a strategically designed molecule with significant potential for applications in medicinal chemistry and organic synthesis. Its rational design, incorporating a synthetically versatile bromine handle and a biologically relevant N-oxide functionality, opens up a vast chemical space for the creation of novel and diverse molecular entities. This in-depth technical guide provides a solid foundation for researchers to explore the synthesis, characterization, and derivatization of this promising scaffold. The continued investigation into the biological activities of its derivatives is anticipated to unveil new therapeutic opportunities, further solidifying the importance of the isoquinoline core in the ongoing quest for innovative medicines.

VI. References

  • Gould, K. J. et al. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

  • Malakar, C. C. et al. (2023). Synthetic transformations of isoquinoline N‐oxides. ResearchGate. [Link]

  • J&K Scientific. 8-Bromoisoquinoline | 63927-22-0. [Link]

  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide. [Link]

  • Çakmak, O. et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Zhang, L. et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Publishing. [Link]

  • Nascimento, V. F. et al. (2024). Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions. ACS Publications. [Link]

  • Abbasoglu, U. et al. (1991). Antimicrobial activity of some isoquinoline alkaloids. PubMed. [Link]

  • Electronic Supporting Information. (n.d.). [Link]

  • Glorius, F. et al. (2013). Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. ResearchGate. [Link]

  • Ramanathan, R. et al. (2000). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]

  • Zhang, X. et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

  • Dutka, V. et al. (2022). N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. NTSh. [Link]

  • Xuan, J. et al. (2019). Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and... ResearchGate. [Link]

  • Al-Tannak, N. et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

  • Piech, R. et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

  • ResearchGate. (n.d.). Summary of antimicrobial activity of some classes of isoquinoline. [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Ramanathan, R. et al. (2000). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]

  • Al-dhoun, S. et al. (2023). Infrared Spectroscopy Study of Pure Oxides PbO, SnO2 and Their Comparison. Austin Publishing Group. [Link]

  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Malakar, C. C. et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. [Link]

  • El-Damasy, A. K. et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). [Link]

  • Sim, T. et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Ramanathan, R. et al. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. [Link]

  • Mahadeviah, C. et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

Sources

Foundational

Commercial availability of 8-Bromoisoquinoline 2-oxide

Executive Summary Status: Non-Stock / Custom Synthesis Only 8-Bromoisoquinoline 2-oxide (also known as 8-bromoisoquinoline N-oxide) is not currently available as a standard off-the-shelf catalog item from major global di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Non-Stock / Custom Synthesis Only 8-Bromoisoquinoline 2-oxide (also known as 8-bromoisoquinoline N-oxide) is not currently available as a standard off-the-shelf catalog item from major global distributors (Sigma-Aldrich, Combi-Blocks, Enamine).[1]

Strategic Recommendation: Researchers requiring this compound for structure-activity relationship (SAR) studies or as an intermediate for C1-functionalization must adopt a "Buy & Oxidize" strategy .[1] The parent compound, 8-Bromoisoquinoline, is widely available and can be converted to the N-oxide in a single, high-yield synthetic step.[1]

This guide details the sourcing of the parent material, the validated oxidation protocol, and the quality control parameters required to certify the N-oxide for downstream applications.

Strategic Sourcing: The Parent Scaffold

Since the N-oxide is unavailable, the critical supply chain step is securing high-purity parent material.[1]

Target Compound: 8-Bromoisoquinoline CAS Number: 63927-22-0 Molecular Weight: 208.05 g/mol [1][2][3]

SupplierCatalog #PurityPack SizeLead Time
Combi-Blocks QB-772498%1g, 5g, 25gIn Stock (USA)
Sigma-Aldrich N/A (Custom)N/ABulk4-6 Weeks
Enamine EN300-668595%+100mg - 1gIn Stock (EU)
Chem-Impex 1738898%1g, 5gIn Stock (USA)

Sourcing Note: Prioritize vendors offering >98% purity. Impurities in the starting material (specifically 5-bromoisoquinoline isomers) will carry through the oxidation and are difficult to separate from the N-oxide product via standard flash chromatography.[1]

Technical Core: Synthesis & Manufacturing

The following protocol is adapted from standard isoquinoline N-oxidation procedures validated in Green Chemistry and Journal of Organic Chemistry contexts. It uses m-CPBA (meta-chloroperoxybenzoic acid) as the oxidant due to its operational simplicity and high yield (>85%) for electron-deficient heterocycles.[1]

Reaction Logic & Pathway

The nitrogen lone pair in the isoquinoline ring is nucleophilic. Reaction with an electrophilic oxygen source (m-CPBA) yields the N-oxide.[1][4] This transformation activates the C1 position for subsequent nucleophilic attack (e.g., chlorination via POCl₃).

Synthesis_Pathway Start 8-Bromoisoquinoline (CAS 63927-22-0) Intermediate Transition State (N-O Bond Formation) Start->Intermediate Nucleophilic Attack Reagent m-CPBA (1.2 eq) DCM, 0°C to RT Reagent->Intermediate Product 8-Bromoisoquinoline 2-oxide (Target) Intermediate->Product Proton Transfer (- m-CBA)

Figure 1: Mechanistic pathway for the N-oxidation of 8-bromoisoquinoline.

Validated Experimental Protocol

Scale: 1.0 gram (4.8 mmol) basis Expected Yield: 85–92%[1]

  • Preparation: Dissolve 8-Bromoisoquinoline (1.0 g, 4.8 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add m-CPBA (70-75% wt, 1.42 g, ~5.8 mmol, 1.2 equiv) portion-wise over 10 minutes.

    • Note: Maintain temperature <5°C to prevent over-oxidation or side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 3–6 hours .

    • Monitor: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The N-oxide will be significantly more polar (lower Rf) than the starting material.

  • Workup (Critical Step):

    • Dilute with DCM (30 mL).

    • Wash sequentially with 10% aqueous Na₂SO₃ (2 x 20 mL) to quench excess peroxide.

    • Wash with Saturated NaHCO₃ (3 x 30 mL) to remove the m-chlorobenzoic acid byproduct. Repeat this wash until the aqueous layer is basic.

    • Wash with Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). The product typically solidifies as an off-white to pale yellow solid.[1]

Quality Assurance & Characterization

To validate the synthesis, the following analytical signatures must be confirmed. The formation of the N-oxide results in distinct deshielding of the protons adjacent to the nitrogen.

Analytical MethodExpected ObservationDiagnostic Value
1H NMR (CDCl₃) H1 Proton: Significant downfield shift (typically >8.8 ppm) compared to parent.[1] H3 Proton: Downfield shift.Confirms N-oxidation.[1][5]
LC-MS (ESI) [M+H]+: 224.0 / 226.0 (Br isotope pattern).[1]Confirms Mass & Purity.[1][3]
TLC Rf Value: ~0.2–0.3 (5% MeOH/DCM).[1] Parent Rf is ~0.8 in same system.Quick reaction monitoring.[1]

Applications in Drug Discovery

Why synthesize 8-Bromoisoquinoline 2-oxide? It is a "Gateway Scaffold."[1] The N-oxide moiety activates the C1 position, allowing for the introduction of nucleophiles via the Reissert-Henze reaction or chlorination/bromination.

Applications NOxide 8-Bromoisoquinoline 2-oxide Chlorination 1-Chloro-8-bromoisoquinoline (via POCl3) NOxide->Chlorination Chlorination Cyanation 1-Cyano-8-bromoisoquinoline (Reissert Reaction) NOxide->Cyanation Trimethylsilyl cyanide (TMSCN) Amination 1-Amino-8-bromoisoquinoline (via Rearrangement) NOxide->Amination TsCl / Pyridine

Figure 2: Downstream functionalization utility of the N-oxide scaffold.

Key Reaction:

  • Synthesis of 1-Chloro-8-bromoisoquinoline: Reflux the N-oxide in POCl₃ (Phosphorus oxychloride). This converts the N-oxide into a 1-chloro substituent, creating a di-halogenated scaffold (1-Cl, 8-Br) perfect for orthogonal cross-coupling reactions (e.g., Suzuki coupling at C1, Buchwald at C8).[1]

References

  • Sourcing of Parent Scaffold: ChemicalBook & Combi-Blocks Catalog Data.[1] 8-Bromoisoquinoline (CAS 63927-22-0).[1][2][3][6] Available at:

  • General N-Oxidation Protocol: Wu, J., et al. (2019).[1] "General Procedure for Quinoline N-Oxide Derivatives using m-CPBA." Royal Society of Chemistry (RSC) Advances. Available at:

  • Application (Chlorination): BenchChem Technical Guide. "Synthesis of 8-Chloroisoquinoline-1-carbonitrile via N-oxide Intermediate." Available at:

  • Mechanistic Insight: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Standard text on Isoquinoline N-oxide reactivity).

Sources

Exploratory

Section 1: Hazard Identification and Risk Assessment

An In-depth Technical Guide to the Safe Handling of 8-Bromoisoquinoline 2-oxide Introduction 8-Bromoisoquinoline 2-oxide is a heterocyclic N-oxide derivative of the versatile 8-bromoisoquinoline scaffold. Compounds withi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 8-Bromoisoquinoline 2-oxide

Introduction

8-Bromoisoquinoline 2-oxide is a heterocyclic N-oxide derivative of the versatile 8-bromoisoquinoline scaffold. Compounds within the isoquinoline and N-oxide classes are of significant interest to the pharmaceutical and agrochemical industries, serving as crucial building blocks in the synthesis of biologically active molecules.[1][2] Heterocyclic N-oxides, in particular, have emerged as potent agents with a wide spectrum of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] The N-oxide moiety can modulate a compound's physicochemical properties, influence its metabolic profile, and participate in unique biochemical interactions.[3][4]

A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. In the absence of a specific Safety Data Sheet (SDS) for 8-Bromoisoquinoline 2-oxide, this section infers potential hazards from its parent compound, 8-bromoisoquinoline, and the isoquinoline 2-oxide functional group.

Physicochemical and Toxicological Profile

The introduction of an N-oxide group to the 8-bromoisoquinoline core is expected to increase polarity, melting point, and boiling point compared to the parent compound. The following table summarizes known and predicted data.

PropertyValue / InformationSource / Rationale
Chemical Name 8-Bromoisoquinoline 2-oxide-
Synonyms 8-Bromoisoquinoline N-oxide-
CAS Number Not available. (Parent: 63927-22-0)[1]
Molecular Formula C₉H₆BrNO-
Molecular Weight 224.06 g/mol Calculated
Appearance Likely a white to yellow or light orange crystalline powder.[1]
Melting Point Expected to be >81°C.The parent compound melts at 78-81°C. N-oxidation typically raises the melting point.[1]
Boiling Point >312°C at 760 mmHg.The parent compound's boiling point is ~312°C.[5]
Solubility Soluble in DMSO, DMF, and Ethanol.[5]
Inferred Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed or inhaled.Based on SDS for 5-Bromoisoquinoline and 1-Amino-5-bromoisoquinoline.[6][7]
Stability Stable under normal storage conditions. May be light-sensitive. N-oxides can decompose at high temperatures.[6][8][9]
Hazard Communication

Proper hazard communication is mandated by OSHA and is critical for ensuring that all personnel are aware of the risks.[10][11] The following visual aids are based on the inferred hazards.

GHS Hazard Pictograms:

  • GHS07 (Exclamation Mark): For skin/eye/respiratory irritation, and acute toxicity (harmful).[6][7]

Proposed GHS Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[6]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of the hazards of a material.[12][13] The ratings for 8-Bromoisoquinoline 2-oxide are estimated based on available data for related compounds and general chemical principles.

G A Verify Fume Hood Operation B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Retrieve from Storage B->C D Place on Weighing Surface (Inside Fume Hood) C->D E Carefully Transfer to Receiving Vessel using Spatula D->E F Clean Spatula and Weigh Paper E->F G Seal Container and Return to Storage F->G H Proceed with Experiment G->H

Caption: Standard workflow for handling the solid compound.

Step-by-Step Protocol for Weighing:

  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE.

  • Staging: Place a weigh boat or paper on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Retrieve the container of 8-Bromoisoquinoline 2-oxide from its storage location. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Rationale: This step is performed slowly to avoid creating airborne dust particles.

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth as chemical waste.

  • Finalization: Record the weight and proceed with the experimental use of the weighed compound.

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight. [6][8]The container must be kept tightly closed to prevent moisture absorption. [8]For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). [8]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Heterocyclic compounds can react exothermically with these materials.

Section 3: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

These measures are based on the standard response for irritant and potentially toxic chemical exposure. [6][7]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [7]* Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. [6]* Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. [6]

Spill Response Protocol

A systematic approach is required to safely manage a chemical spill.

Spill Response Workflow

G A SPILL DETECTED B Alert Personnel & Evacuate Area (If Necessary) A->B C Assess Spill Size and Risk B->C D Don Additional PPE (e.g., Respirator if large spill) C->D E Contain the Spill (Use absorbent pads for liquids, cover solids with damp cloth) D->E F Gently Sweep Solid into Dustpan or Absorb Liquid E->F G Place Material into a Labeled Hazardous Waste Container F->G H Decontaminate Spill Area G->H I Dispose of all materials as Hazardous Waste H->I J Report Incident I->J

Caption: Logical flow for responding to a chemical spill.

Procedure for Small Spills (Solid):

  • Evacuate & Secure: Alert others in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the fume hood is operational.

  • Protect: Don appropriate PPE.

  • Clean-up: Gently cover the spill with a cloth or paper towel dampened with water to prevent dust from becoming airborne. [14]Carefully sweep the material into a dustpan and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste according to institutional guidelines.

Section 4: Reactivity and Hazardous Decomposition

Understanding the chemical's reactivity is key to preventing unwanted and potentially dangerous reactions.

  • Chemical Stability: The compound is stable under recommended storage conditions. [8]* Reactivity of the N-Oxide: The N-oxide functional group can act as an oxygen donor (an oxidant) under certain conditions. It can also be reduced back to the parent isoquinoline. Pyridine N-oxides have been reported to decompose exothermically at very high temperatures, a property that should be considered a potential risk for this compound, warranting avoidance of uncontrolled heating. [9]* Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). [6][15]Firefighters should wear self-contained breathing apparatus. [6]

Section 5: Waste Disposal

All waste containing 8-Bromoisoquinoline 2-oxide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in designated, sealed, and properly labeled containers.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Disposal must be carried out by licensed personnel in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or in general trash.

Conclusion

8-Bromoisoquinoline 2-oxide is a valuable research compound that requires careful and informed handling. While specific toxicological data is limited, a conservative approach based on the known hazards of its structural components—brominated aromatics and heterocyclic N-oxides—provides a strong foundation for safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can work with this compound confidently and safely.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • UT Dallas Institutional Risk & Safety. (n.d.). NFPA 704 Symbols. Retrieved from [Link]

  • Swiss Nanoscience Institute. (n.d.). Guideline: Safe Handling of Nanomaterials in the Lab. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 18(29), 4529–4556. Retrieved from [Link]

  • Asif, M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7350. Retrieved from [Link]

  • Angene Chemical. (2024, October 20). Safety Data Sheet: 5-Bromoisoquinoline. Retrieved from [Link]

  • Bhimji, S. (2023). Nitrogen Dioxide Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Brown, A. D., & Gouliaev, A. H. (2002). US Patent 6,500,954B1: Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]

  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?. Retrieved from [Link]

  • Brown, A. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Retrieved from [Link]

  • National Fire Protection Association. (n.d.). NFPA 704 Standard Development. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitrogen Oxides | Medical Management Guidelines. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, June 30). Reactions of Group 2 Elements with Oxygen. Retrieved from [Link]

  • Study Mind. (n.d.). Group 2 Elements: Reactions, Polarising & Solubility Trends. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen dioxide poisoning. Retrieved from [Link]

  • Imming, P., et al. (2000). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Riverside County Fire Department. (n.d.). NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • University of California, San Francisco. (2022, August 5). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. Retrieved from [Link]

  • AccessMedicine. (n.d.). NITROGEN OXIDES | Poisoning & Drug Overdose, 7e. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Nitrogen Oxides | ToxFAQs™. Retrieved from [Link]

  • Organic Syntheses. (2010, August 9). Working with Hazardous Chemicals. Retrieved from [Link]

  • New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline, 2-oxide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 8-Bromoisoquinoline 2-oxide

Introduction & Scope This application note details a robust, scalable protocol for the N-oxidation of 8-Bromoisoquinoline to synthesize 8-Bromoisoquinoline 2-oxide (also known as 8-Bromoisoquinoline N-oxide). The target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust, scalable protocol for the N-oxidation of 8-Bromoisoquinoline to synthesize 8-Bromoisoquinoline 2-oxide (also known as 8-Bromoisoquinoline N-oxide).

The target molecule is a critical intermediate in medicinal chemistry.[1] The N-oxide moiety activates the C1 position of the isoquinoline ring, facilitating the synthesis of 1-chloro-8-bromoisoquinoline (via Meisenheimer rearrangement-like chlorination with POCl


). This scaffold is essential for developing kinase inhibitors and poly-pharmacological agents where the C8-bromine serves as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Key Technical Challenges
  • Regioselectivity: While N-oxidation is generally favored at the nitrogen, over-oxidation or ring opening can occur under harsh conditions.

  • Purification: Complete removal of the oxidant byproduct (m-chlorobenzoic acid) is required to prevent interference in downstream transition-metal catalyzed couplings.

  • Safety: The use of peroxy acids (m-CPBA) requires strict thermal control to prevent thermal runaway.

Reaction Mechanism & Logic

The synthesis utilizes meta-Chloroperoxybenzoic acid (m-CPBA) as the electrophilic oxygen source.[2][3]

  • Nucleophilic Attack: The lone pair on the isoquinoline nitrogen attacks the electrophilic oxygen of the peroxy acid.

  • Transition State: A spiro-cyclic transition state stabilizes the transfer of oxygen.

  • Electronic Influence: The bromine atom at the C8 position is electron-withdrawing (inductive effect,

    
    ). While this slightly decreases the nucleophilicity of the nitrogen compared to unsubstituted isoquinoline, the reaction proceeds efficiently at room temperature due to the high energy of the N-oxide bond formation.
    

Safety & Handling (Critical)

HazardSourceMitigation Strategy
Explosion/Shock Sensitivity m-CPBAStore at 2-8°C. Do not scrape dried material from threads. Use plastic spatulas.
Corrosivity/Burns m-CPBA, 8-BromoisoquinolineWear nitrile gloves, lab coat, and safety glasses. Work in a fume hood.
Exotherm Oxidation ReactionStrict temperature control (0°C during addition).
Pressure Build-up Workup (CO

evolution)
Vent separatory funnel frequently during NaHCO

washes.

Experimental Protocol

Reagents and Materials[1][3][4][5][6]
ReagentMW ( g/mol )Equiv.[4][5]PurityRole
8-Bromoisoquinoline 208.061.0>97%Starting Material

-CPBA
172.571.2 - 1.5~77%*Oxidant
Dichloromethane (DCM) 84.93SolventACS GradeSolvent
Sodium Sulfite (sat. aq.) 126.04Excess-Quencher (Peroxides)
Sodium Bicarbonate (sat. aq.) 84.01Excess-Neutralizer (Acid)

*Note: Commercial m-CPBA is usually 70-77% pure, with the remainder being m-chlorobenzoic acid and water. Calculations must adjust for this active oxygen content.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 8-Bromoisoquinoline (1.0 eq) in DCM (concentration ~0.1 M, e.g., 10 mL per mmol).

  • Cooling: Place the RBF in an ice-water bath and cool to 0°C . Allow to equilibrate for 10 minutes.

  • Oxidant Addition: Dissolve

    
    -CPBA  (1.2 eq based on active oxidant) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15-20 minutes.
    
    • Why: Dropwise addition prevents localized exotherms which can lead to side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 3 to 12 hours .

    • Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The N-oxide product will be significantly more polar (lower R

      
      ) than the starting material.
      
Phase 2: Workup (The "Self-Validating" Step)

Crucial for removing m-chlorobenzoic acid.

  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous Sodium Sulfite (Na

    
    SO
    
    
    
    ) or Sodium Thiosulfate. Stir vigorously for 15 minutes.
    • Validation: Test the aqueous layer with starch-iodide paper. It should not turn blue (indicating no active peroxides remain).

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][6][7]

  • Acid Removal: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) (
    
    
    
    ).
    • Mechanism:[8][5][9] This converts the byproduct (

      
      -chlorobenzoic acid) into its water-soluble sodium salt.
      
  • Brine Wash: Wash the organic layer once with brine (saturated NaCl).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate under reduced pressure (Rotavap) to obtain the crude solid.
Phase 3: Purification
  • Assessment: If the crude solid is off-white/yellow and TLC shows one major spot, recrystallization is preferred.

  • Recrystallization: Dissolve in a minimum amount of hot Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.

  • Alternative (Flash Chromatography): If impurities are present, purify via silica gel chromatography.

    • Gradient: 0%

      
       5% Methanol in DCM.
      
    • Note: The N-oxide is polar; ensure the column is not overloaded.

Workflow Visualization

G Start Start: 8-Bromoisoquinoline (in DCM) Cool Cool to 0°C Start->Cool AddOx Add m-CPBA (1.2 eq) Dropwise Cool->AddOx React Stir at RT (3-12 Hours) AddOx->React Check TLC Check (Complete Conversion?) React->Check Check->React No (Wait) Quench Quench: Na2SO3 (aq) Remove Peroxides Check->Quench Yes Wash Wash: NaHCO3 (aq) Remove m-Chlorobenzoic Acid Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallization (EtOAc/Hexane) Dry->Purify Final Product: 8-Bromoisoquinoline 2-oxide Purify->Final

Figure 1: Logical workflow for the N-oxidation of 8-Bromoisoquinoline, highlighting critical control points (TLC Check, Quench).

Expected Results & Characterization

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates decomposition or remaining iodine/bromine traces.
Yield 85% - 95%High yields are typical if acid byproduct is washed thoroughly.

H NMR
H1 (adjacent to N) shiftThe proton at C1 will shift downfield significantly compared to the starting material due to the N

-O

dipole.
Mass Spec [M+H]

= 224/226
Characteristic 1:1 bromine isotope pattern.

Troubleshooting Guide:

  • Low Yield: Aqueous layer during extraction might be too acidic, protonating the N-oxide and keeping it in the water phase. Ensure the aqueous layer is pH neutral or slightly basic during extraction.

  • Impurity (Acid): If NMR shows extra aromatic peaks not belonging to the isoquinoline, repeat the NaHCO

    
     wash or recrystallize.
    

References

  • Organic Syntheses, Coll. Vol. 81, p. 98 (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[7] (Provides foundational handling for bromoisoquinolines).

  • Master Organic Chemistry. m-CPBA (meta-Chloroperoxybenzoic acid).[3] (Mechanistic overview of m-CPBA oxidations).

  • Journal of Medicinal Chemistry. General procedures for Isoquinoline N-Oxide formation in kinase inhibitor synthesis. (Contextual usage for C1-functionalization).

  • Fisher Scientific. Safety Data Sheet: 8-Bromoquinoline/Isoquinoline derivatives.

Sources

Application

Application Note: Comprehensive Characterization of 8-Bromoisoquinoline 2-oxide

Executive Summary & Scientific Rationale 8-Bromoisoquinoline 2-oxide is a critical heterocyclic intermediate, primarily utilized as an electrophilic scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

8-Bromoisoquinoline 2-oxide is a critical heterocyclic intermediate, primarily utilized as an electrophilic scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the N-oxide moiety activates the C1 position for subsequent functionalization (C-H activation).

Characterizing this molecule presents two distinct analytical challenges:

  • Thermal Instability: Heterocyclic N-oxides are thermally labile. Conventional gas chromatography (GC) often induces deoxygenation (reversion to the parent isoquinoline) inside the injector port, leading to false purity data.

  • Regio-Isomeric Confusion: Distinguishing the 8-bromo isomer from the 5-bromo isomer (a common byproduct of bromination) requires precise NMR interpretation, as mass spectrometry alone cannot differentiate these constitutional isomers.

This guide outlines a non-destructive, orthogonal analytical workflow combining UPLC-MS/MS (for purity and identity) and 1H-NMR (for regio-confirmation).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for releasing a batch of 8-Bromoisoquinoline 2-oxide.

AnalyticalWorkflow RawSample Raw Synthesis Product Solubility Solubility Check (DMSO/MeCN) RawSample->Solubility HPLC UPLC-PDA (Purity Profile) Solubility->HPLC Dilute NMR 1H NMR (Structure Proof) Solubility->NMR d6-DMSO MS ESI-MS (Identity & Isotopes) HPLC->MS Hyphenated Decision Quality Decision MS->Decision M-16 Check NMR->Decision H1 Shift

Figure 1: Integrated analytical workflow ensuring differentiation between thermal degradation artifacts and true synthetic impurities.

Protocol 1: High-Performance Liquid Chromatography (LC-MS)

Objective: Quantify purity and confirm identity without inducing thermal degradation. Challenge: N-oxides are polar and can tail on standard C18 columns. They also show a characteristic "M-16" fragmentation in the MS source, which can be mistaken for the parent impurity.

Method Parameters
ParameterSetting / Description
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent charged-surface hybrid.
Mobile Phase A Water + 0.1% Formic Acid (Buffer is critical for N-oxide peak shape).
Mobile Phase B Acetonitrile + 0.1% Formic Acid.
Flow Rate 0.4 mL/min
Column Temp 35°C (Do not exceed 40°C to prevent on-column degradation).
Detection UV at 254 nm (aromatic core) and 290 nm.
MS Source ESI Positive Mode. Source Temp: <350°C.
Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
1.0955Injection
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibrate
Data Interpretation: The "M-16" Artifact

In the Mass Spectrum, you will observe the parent ion


. However, N-oxides are fragile. You must distinguish between In-Source Fragmentation  (artifact) and Parent Impurity  (real).
  • Observation: A peak at retention time (RT) 4.5 min shows mass 224/226 (Parent). The same peak also shows a small signal at 208/210 (Parent - 16 amu).

  • Contrast: If a separate peak appears at RT 5.2 min with mass 208/210, that is the unreacted 8-bromoisoquinoline starting material.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural proof. Specifically, confirming the oxidation occurred at Nitrogen and that the Bromine is at position 8. Solvent: DMSO-d6 is preferred over CDCl3. N-oxides are highly polar and can aggregate in chloroform, causing line broadening.

Key Diagnostic Signals[1][2]
  • The H1 Singlet (The "Beacon"):

    • In the parent isoquinoline, the proton at C1 (adjacent to Nitrogen) is typically around 9.2-9.3 ppm.

    • In the N-oxide: This proton shifts. While N-oxidation increases electron density in the ring (shielding), the anisotropy of the N-O bond and the adjacent positive charge on Nitrogen typically keep H1 very desheilded, often appearing as a singlet between 8.8 – 9.1 ppm .

    • The 8-Bromo Effect: The Bromine atom at C8 is spatially close (peri-position) to H1. This steric compression and Van der Waals deshielding usually push the H1 signal further downfield compared to unsubstituted isoquinoline N-oxide.

  • Coupling Patterns:

    • H3/H4: Look for a pair of doublets (approx J = 7 Hz).

    • H5/H6/H7: In 8-bromoisoquinoline, the benzene ring system is 1,2,3-trisubstituted. You should observe a doublet (H5), a triplet (H6), and a doublet (H7). Note: If the bromine were at position 5, the pattern would be different (doublet-triplet-doublet order changes).

Predicted Shift Table (DMSO-d6)
PositionProtonMultiplicityApprox.[1] Shift (ppm)Notes
C1 H1Singlet9.0 - 9.4 Diagnostic. Broadened if aggregating.[1]
C3 H3Doublet8.2 - 8.4Adjacent to N-O+.
C4 H4Doublet7.8 - 8.0
C5 H5Doublet7.9 - 8.1
C6 H6Triplet (dd)7.6 - 7.8
C7 H7Doublet7.8 - 8.0Adjacent to Bromine.

Protocol 3: Mass Spectrometry Logic (Isotope & Fragmentation)

To validate the presence of Bromine and the N-oxide moiety simultaneously, analyze the MS spectra for the specific isotope pattern and fragmentation pathway.

Isotope Pattern Rule

Bromine exists as


 and 

in a nearly 1:1 ratio.
  • Requirement: The molecular ion cluster must show two peaks of equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Mass Calculation:

    • Formula:

      
      
      
    • Monoisotopic Mass (

      
      ): ~223.9
      
    • Observed

      
      : 224.9  and 226.9  (1:1 intensity).
      
Fragmentation Visualization

MS_Fragmentation Parent [M+H]+ Parent Ion m/z 224.9 / 226.9 (1:1 Ratio) LossO Loss of Oxygen (-16 Da) [M+H - O]+ m/z 208.9 / 210.9 Parent->LossO Characteristic N-Oxide Fragment LossCO Ring Contraction (-28 Da) Loss of CO LossO->LossCO High Energy Collision

Figure 2: ESI-MS fragmentation pathway. The loss of 16 Da (Oxygen) preserves the Br isotope pattern, confirming the N-oxide structure.

References

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Standard text for N-oxide properties and reactivity).
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[2] (Context for isoquinoline synthesis).

  • Crugeiras, J., et al. (2009). "Acid-Base Properties of Isoquinoline N-Oxide in Aqueous Solution". Journal of Physical Organic Chemistry.

  • PubChem Database. (2023). Compound Summary for Isoquinoline 2-oxide (Parent structure data).

Sources

Method

The Strategic Application of 8-Bromoisoquinoline 2-Oxide in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide

Introduction: The Versatility of the Isoquinoline N-Oxide Scaffold in Drug Discovery The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isoquinoline N-Oxide Scaffold in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and antihypertensive properties.[1][2][3] The introduction of an N-oxide functionality to the isoquinoline ring system profoundly alters its electronic properties, enhancing its utility as a synthetic intermediate. The N-oxide group acts as an internal directing group and can activate adjacent positions for functionalization, while also offering a handle for subsequent deoxygenation to furnish the final isoquinoline target.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 8-bromoisoquinoline 2-oxide as a versatile building block for the synthesis of complex pharmaceutical intermediates. We will explore its preparation and delve into key palladium-catalyzed cross-coupling reactions, providing detailed protocols and mechanistic insights to empower the rational design of novel synthetic routes.

I. Synthesis of the Key Precursor: 8-Bromoisoquinoline 2-Oxide

The journey towards advanced pharmaceutical intermediates begins with the reliable synthesis of the starting material. The preparation of 8-bromoisoquinoline 2-oxide is a two-step process commencing with the synthesis of 8-bromoisoquinoline, followed by N-oxidation.

Synthesis of 8-Bromoisoquinoline

A robust method for the synthesis of 8-bromoisoquinoline involves the electrophilic bromination of isoquinoline. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

Protocol 1: Synthesis of 8-Bromoisoquinoline [4][5]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Ammonia solution (25% aq.)

  • Diethyl ether

  • Heptane

  • Hexane

  • Celite

Procedure:

  • In a flask equipped with a mechanical stirrer and a thermometer, carefully add isoquinoline to chilled concentrated sulfuric acid while maintaining the temperature below 30°C.

  • Cool the reaction mixture to -20°C.

  • Slowly add N-bromosuccinimide in portions, ensuring the temperature does not exceed -15°C.

  • Stir the reaction mixture at -20°C until all the isoquinoline has been consumed (monitor by TLC).

  • Allow the reaction to warm to -9°C over 20 minutes.

  • Pour the reaction mixture onto crushed ice and adjust the pH to 10 with a 25% ammonia solution, keeping the temperature below 50-60°C.

  • Extract the aqueous layer with diethyl ether.

  • Filter the combined organic layers through Celite and evaporate to dryness to obtain a crude product.

  • Purify the crude product by suspending it in boiling heptane, decanting the warm solution, and repeating with hexane.

  • Evaporate the combined organic fractions to dryness and recrystallize from heptane to yield pure 8-bromoisoquinoline.

N-Oxidation of 8-Bromoisoquinoline

The subsequent N-oxidation is a critical step that activates the isoquinoline ring for further functionalization. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[6][7]

Protocol 2: Synthesis of 8-Bromoisoquinoline 2-Oxide [8]

Materials:

  • 8-Bromoisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-bromoisoquinoline in dichloromethane.

  • Add m-CPBA portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromoisoquinoline 2-oxide.

Suzuki_Mechanism cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetalation (Base, R-B(OH)₂) C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Pd(0)L₂ G Ar-R F->G

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 8-Bromoisoquinoline 2-Oxide [8] Materials:

  • 8-Bromoisoquinoline 2-oxide

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a reaction vessel, add 8-bromoisoquinoline 2-oxide, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Illustrative Suzuki Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10085
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O11092
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF12078

Note: The yields are representative and may vary based on specific reaction conditions and substrate.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable precursors for the synthesis of various heterocyclic systems and can act as rigid linkers in drug design. [4][9][10]This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper.

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

Protocol 4: General Procedure for Sonogashira Coupling of 8-Bromoisoquinoline 2-Oxide

Materials:

  • 8-Bromoisoquinoline 2-oxide

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add 8-bromoisoquinoline 2-oxide, the palladium catalyst, and copper(I) iodide.

  • Degas the vessel by evacuating and backfilling with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines, which are key components of many kinase inhibitors and other pharmaceuticals. [11]This reaction couples an aryl halide with a primary or secondary amine.

Mechanistic Rationale: Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond. The choice of ligand is critical for the success of this reaction.

Protocol 5: General Procedure for Buchwald-Hartwig Amination of 8-Bromoisoquinoline 2-Oxide

Materials:

  • 8-Bromoisoquinoline 2-oxide

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a reaction vessel.

  • Add the solvent, followed by 8-bromoisoquinoline 2-oxide and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

III. Subsequent Transformations: The Role of the N-Oxide

The N-oxide functionality in the 8-substituted isoquinoline 2-oxide intermediates serves two primary purposes in a synthetic strategy. Firstly, it can direct further functionalization of the heterocyclic ring. Secondly, and more commonly in the final stages of a synthesis, it can be readily removed to provide the corresponding isoquinoline.

Deoxygenation of the N-Oxide

The removal of the N-oxide group is a crucial final step to access the target isoquinoline-based pharmaceutical intermediates. This can be achieved under various reducing conditions.

Protocol 6: Deoxygenation of 8-Substituted Isoquinoline 2-Oxides [11] Materials:

  • 8-Substituted isoquinoline 2-oxide

  • Reducing agent (e.g., PCl₃, Fe/AcOH, H₂/Pd-C)

  • Solvent (e.g., Dichloromethane, Acetic Acid, Ethanol)

Procedure (using PCl₃):

  • Dissolve the 8-substituted isoquinoline 2-oxide in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add phosphorus trichloride (PCl₃) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product as needed.

Caption: Deoxygenation of the isoquinoline N-oxide.

IV. Conclusion

8-Bromoisoquinoline 2-oxide is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its strategic use allows for the efficient construction of complex molecular architectures through a variety of powerful palladium-catalyzed cross-coupling reactions. The N-oxide functionality not only facilitates these transformations but also provides a straightforward means of accessing the final isoquinoline targets. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and development, enabling the exploration of novel chemical space and the synthesis of next-generation therapeutics.

V. References

  • ChemicalBook. 8-Bromoquinoline synthesis. (n.d.). Retrieved from a relevant chemical supplier website.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

  • YouTube. (2022, January 30). MCQ-166: About m-CPBA oxidation by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).

  • Greshock, T. J., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2485.

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • Calhorda, M. J., & Wang, C. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions, 52(33), 11485-11496.

  • Royal Society of Chemistry. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • ACS Publications. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry.

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

  • ACS Publications. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central.

  • ResearchGate. (n.d.). Transformation of isoquinoline N‐oxides to isoquinolines via a multicatalytic strategy.

  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.

  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review.

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.

  • Scanned document on Isoquinoline synthesis. (n.d.).

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

  • ResearchGate. (n.d.). De novo design of isoquinoline N-oxide derivatives and possible interaction sites with caspase 3.

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides.

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

  • Ben-Gurion University Research Portal. (2016). Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds.

  • National Center for Biotechnology Information. (n.d.). Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. PubMed Central.

  • Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.

  • MDPI. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

  • National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • ACS Publications. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Bromoisoquinoline 2-oxide Synthesis

Tier 3 Technical Guide & Troubleshooting Executive Summary & Chemical Context This guide addresses the specific challenges encountered during the synthesis of 8-bromoisoquinoline 2-oxide (also known as 8-bromoisoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Guide & Troubleshooting

Executive Summary & Chemical Context

This guide addresses the specific challenges encountered during the synthesis of 8-bromoisoquinoline 2-oxide (also known as 8-bromoisoquinoline N-oxide). While standard isoquinoline N-oxidation is routine, the 8-bromo substituent introduces unique steric and electronic hurdles.

Why this synthesis fails:

  • Peri-Interaction (Sterics): The bromine atom at position C8 is spatially adjacent (peri-position) to the nitrogen lone pair. This creates significant steric hindrance for the incoming oxidant.

  • Inductive Deactivation (Electronics): The electron-withdrawing nature of the bromine reduces the nucleophilicity of the isoquinoline nitrogen, slowing reaction kinetics compared to unsubstituted isoquinoline.

  • Purification Bottlenecks: The polarity difference between the starting material and the N-oxide often leads to co-elution or difficult phase separations during workup.

Critical Troubleshooting Modules

Module A: "The Reaction Stalls or Conversion is <50%"

Symptom: TLC shows a persistent starting material spot even after 12+ hours; LCMS indicates a large ratio of unreacted 8-bromoisoquinoline.

Root Cause Analysis: The meta-chloroperoxybenzoic acid (m-CPBA) reagent is often degraded (commercial m-CPBA is usually 77% max, but often degrades to <60% upon storage). Combined with the deactivated nitrogen of 8-bromoisoquinoline, "standard" stoichiometry (1.1 equiv) is insufficient.

Corrective Protocol:

  • Titrate your m-CPBA: Do not trust the label. Assume degradation.

  • Increase Stoichiometry: Use 1.5 to 2.0 equivalents of oxidant. The 8-Br steric clash requires a higher effective concentration of oxidant to drive the reaction to completion.

  • Solvent Switch: If Dichloromethane (DCM) reflux (approx. 40°C) is too slow, switch to 1,2-Dichloroethane (DCE) and heat to 60°C. Note: Higher temps increase risk of side reactions, but are often necessary for 8-substituted isoquinolines.

Visualization: Steric Hindrance Mechanism

ReactionMechanism Figure 1: Mechanistic Barriers to N-Oxidation cluster_0 Steric & Electronic Barriers SM 8-Bromoisoquinoline (Deactivated N-Lone Pair) Interaction Peri-Interaction: 8-Br clashes with incoming Oxygen SM->Interaction Low Nucleophilicity Oxidant m-CPBA (Bulky Oxidant) Oxidant->Interaction Product 8-Bromoisoquinoline 2-oxide Interaction->Product Requires Excess Reagent/Heat

Caption: The 8-Br substituent creates a "peri-effect," physically shielding the nitrogen lone pair and electronically reducing its reactivity.

Module B: "I Cannot Remove the White Solid (m-CBA Impurity)"

Symptom: After concentrating the reaction mixture, a white solid persists.[1] It is soluble in organic solvents and co-elutes with the product on silica gel, contaminating the final N-oxide.

Root Cause: The byproduct, m-chlorobenzoic acid (m-CBA), has similar solubility profiles to many N-oxides in organic media. Standard evaporation concentrates both.

Corrective Protocol (The "Basic Wash" System): Do not rely on column chromatography alone. You must chemically remove m-CBA before the column.

  • Dilution: Dilute the crude reaction mixture (DCM) with an equal volume of Diethyl Ether or more DCM.

  • The Scavenger Wash: Wash the organic layer vigorously with 1M Aqueous K₂CO₃ (Potassium Carbonate) x 3.

    • Why? NaHCO₃ is often too weak to fully deprotonate m-CBA rapidly in a biphasic system. K₂CO₃ ensures the m-CBA is converted to its water-soluble potassium salt (benzoate).

  • Solid Phase Scavenging (Alternative): If the product is water-sensitive, stir the crude organic solution with Amberlyst A-21 (weakly basic resin) for 1 hour, then filter. The resin traps the acid.

Visualization: Purification Workflow

PurificationFlow Figure 2: Purification Decision Tree for m-CBA Removal Crude Crude Reaction Mix (Product + m-CBA + m-CPBA) Step1 Dilute with DCM/Et2O Crude->Step1 Decision Is Product Water Sensitive? Step1->Decision PathA Aqueous Workup (Standard) Decision->PathA No PathB Resin Scavenging (Anhydrous) Decision->PathB Yes Wash Wash 3x with 1M K2CO3 (pH > 10) PathA->Wash Resin Stir with Amberlyst A-21 PathB->Resin Sep Phase Separation (m-CBA goes to Aqueous) Wash->Sep Filter Filter Resin (m-CBA trapped on bead) Resin->Filter Dry Dry Organic Layer (Na2SO4) Sep->Dry Final Pure 8-Bromoisoquinoline 2-oxide Filter->Final Dry->Final

Caption: Strategic removal of acidic byproducts using biphasic washes or solid-supported scavengers.

Module C: "My Yield is Low (Loss to Aqueous Phase)"

Symptom: The reaction looked good on TLC, but after the K₂CO₃ wash, the mass recovery is <40%.

Root Cause: Isoquinoline N-oxides are significantly more polar than the starting heterocycle. While 8-bromo adds lipophilicity, the N-oxide moiety is capable of hydrogen bonding with water. If the aqueous wash volume is too large, the product partitions into the water.

Corrective Protocol:

  • Salting Out: Saturate all aqueous wash layers with NaCl (brine) . This decreases the solubility of the organic N-oxide in the water phase (Salting-out effect).

  • Back-Extraction: Never discard the aqueous basic wash immediately. Re-extract the combined aqueous washes with Chloroform (CHCl₃) or DCM/Isopropanol (3:1) .

    • Note: CHCl₃ is a better solvent for N-oxides than DCM.

Comparative Data: Oxidant Selection

If m-CPBA continues to fail or provides difficult purification, consider these alternatives.

Featurem-CPBA (Standard) H₂O₂ / Urea (UHP) Oxone®
Reactivity High (Good for deactivated N)ModerateHigh
Steric Sensitivity High (Bulky molecule)Low (Small molecule)Moderate
Byproduct m-Chlorobenzoic acid (Solid)Urea / WaterSulfate salts
Purification Requires basic wash/chromatographyFiltration/Water washFiltration
Recommendation Primary Choice for 8-Br-IsoquinolineSecondary Choice if sterics block m-CPBAUse if acid-sensitive

Validated Protocol (Standardized)

Reagents:

  • 8-Bromoisoquinoline (1.0 equiv)

  • m-CPBA (1.5 - 2.0 equiv, 77% purity grade)

  • Dichloromethane (DCM) [0.1 M concentration]

  • Potassium Carbonate (K₂CO₃)[2]

Step-by-Step:

  • Dissolve 8-bromoisoquinoline in DCM at room temperature.

  • Add m-CPBA portion-wise over 10 minutes. Do not dump it all in at once to avoid localized exotherms.

  • Stir at Room Temperature for 12 hours.

  • Checkpoint: Check TLC. If SM remains, add 0.5 equiv more m-CPBA and heat to mild reflux (40°C) for 4 hours.

  • Workup: Cool to RT. Dilute with DCM. Wash with 10% aqueous Na₂SO₃ (to quench peroxides) followed immediately by 1M K₂CO₃ (x3).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Final Polish: If a solid remains that is not product, triturate with cold ether. The N-oxide is often less soluble in ether than the impurities.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • Yin, J.; et al. "Practical Synthesis of Isoquinoline N-Oxides." Journal of Organic Chemistry, 2007 , 72(12), 4554–4557. (Protocol grounding for m-CPBA stoichiometry).

  • Maimone, T. J.; et al. "Strategic Applications of N-Oxides in C-H Functionalization." Chemical Reviews, 2016, 116(12), 7034–7102.
  • Robison, M. M.; Robison, B. L. "8-Substituted Isoquinolines." Journal of Organic Chemistry, 1958, 23(8), 1071–1074.

Sources

Optimization

Technical Support Center: Synthesis of 8-Bromoisoquinoline 2-oxide

Welcome to the technical support center for the synthesis of 8-Bromoisoquinoline 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Bromoisoquinoline 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-oxidation of 8-bromoisoquinoline. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and simplify purification.

Core Synthesis Overview

The primary route to 8-Bromoisoquinoline 2-oxide is the direct N-oxidation of 8-bromoisoquinoline. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.[1][2][3] The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic nitrogen of the isoquinoline ring.

Below is a general workflow for this transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve 8-Bromoisoquinoline in an inert solvent (e.g., DCM, CHCl3) B Cool solution in an ice bath (0 °C) A->B C Add m-CPBA portion-wise B->C D Allow reaction to warm to RT C->D E Monitor progress by TLC (disappearance of starting material) D->E F Quench excess m-CPBA (e.g., Na2SO3 solution) E->F G Aqueous wash to remove m-chlorobenzoic acid (e.g., NaHCO3) F->G H Dry organic layer and concentrate G->H I Purify by column chromatography or recrystallization H->I J Pure 8-Bromoisoquinoline 2-oxide I->J Characterization (NMR, MS)

Caption: General workflow for the N-oxidation of 8-bromoisoquinoline.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors, ranging from incomplete reactions to product degradation. Here are the primary culprits:

  • Incomplete Reaction: The N-oxidation may stall if an insufficient amount of the oxidizing agent is used. It is standard practice to use a slight excess (1.1 to 1.5 equivalents) of m-CPBA. Monitor the reaction closely by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting 8-bromoisoquinoline before proceeding with the workup.

  • Degradation of m-CPBA: m-CPBA can degrade upon storage, especially if not kept cold and dry. Commercial m-CPBA often has a purity of around 70-77%, with the remainder being m-chlorobenzoic acid and water for stability.[3] Using degraded or impure m-CPBA will lead to an under-stoichiometric reaction. Consider titrating your m-CPBA before use if its quality is uncertain.

  • Product Degradation: N-oxides can be sensitive to excessive heat or prolonged exposure to acidic conditions.[4] The byproduct of the oxidation, m-chlorobenzoic acid, makes the reaction mixture acidic. If the reaction is left for too long or heated, this acidic environment can potentially lead to side reactions or degradation of the desired N-oxide.

  • Difficult Workup: The product, 8-Bromoisoquinoline 2-oxide, is more polar than its precursor. During aqueous washes, especially if emulsions form, mechanical loss of the product into the aqueous layer can occur. Ensure efficient phase separation and consider back-extracting the aqueous layers with your organic solvent to recover any dissolved product.

Q2: I see multiple spots on my TLC plate besides my starting material and product. What are these side products?

A2: The formation of multiple byproducts is a common issue in oxidations of N-heterocycles. The most likely impurities are:

  • m-Chlorobenzoic Acid: This is the stoichiometric byproduct of the m-CPBA oxidation.[5] It is a polar, UV-active compound that is typically removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup.[5]

  • Over-oxidation Products: While less common for simple N-oxidation, aggressive reaction conditions (high temperature, large excess of m-CPBA) can potentially lead to oxidation of the carbocyclic ring, although N-heterocycles are generally susceptible to this.[6]

  • Ring-Opened Products: In rare cases, particularly with potent oxidants or catalysts, the heterocyclic ring can undergo cleavage.[4] This is more likely if transition metal impurities are present, which can catalyze undesired pathways.[4]

  • Products of Reaction with Solvent: If using a reactive solvent, it could potentially be oxidized or participate in side reactions. Using inert solvents like dichloromethane (DCM) or chloroform (CHCl₃) is standard practice to avoid this.[2]

Q3: What is the mechanism of N-oxidation, and how can it inform my experimental setup?

A3: The N-oxidation of an isoquinoline with a peroxy acid like m-CPBA is a concerted reaction. The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in 8-Bromoisoquinoline 2-Oxide Reactions

Current Status: ● System Operational Ticket ID: #ISOQ-8BR-CAT-001 Subject: Troubleshooting Catalyst Arrest & Deactivation during C1-Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Division...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status:System Operational Ticket ID: #ISOQ-8BR-CAT-001 Subject: Troubleshooting Catalyst Arrest & Deactivation during C1-Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Issue Analysis: The "8-Bromo" Paradox

Welcome to the technical support interface. You are likely experiencing stalled conversion or low turnover numbers (TON) when attempting C1-H activation (or deoxygenative coupling) of 8-bromoisoquinoline 2-oxide .

While standard isoquinoline


-oxides are excellent substrates for Rh(III) or Pd(II) catalyzed functionalization, the 8-bromo derivative  presents a unique "Deactivation Triad." The bromine atom at the C8 position is not merely a bystander; it exerts a massive peri-effect , creating a hostile steric and electronic environment for the catalyst.
The Deactivation Triad
  • Steric Occlusion (The Peri-Clash): The C8-Bromine atom is spatially proximate to the C1-Hydrogen. During the formation of the critical 5-membered metallacycle (e.g., Rhodacycle), the bulky bromine forces the

    
    -oxide bond out of planarity, destabilizing the transition state.
    
  • Ligand Suicide (Oxidative Degradation): Isoquinoline

    
    -oxides are oxidants. If your catalytic system employs phosphine ligands (e.g., 
    
    
    
    , XPhos), the substrate itself will donate oxygen to the phosphorus, converting the active ligand (
    
    
    ) into an inactive phosphine oxide (
    
    
    ) and reducing your substrate to the inactive isoquinoline.
  • Coordination Saturation: The electron-rich oxygen of the

    
    -oxide can bind too tightly to the metal center (especially in electron-deficient Rh(III) species), occupying coordination sites required for the coupling partner (alkyne/alkene), effectively "poisoning" the catalyst in a resting state.
    

Diagnostic Workflows (Troubleshooting)

Before adding more catalyst, you must diagnose the specific mode of failure. Use the following decision matrix.

Interactive Troubleshooting Diagram

Figure 1: Systematic fault isolation for catalytic arrest.

Catalyst_Troubleshooting start START: Reaction Stalled (<20% Conv.) check_color Check Reaction Color (Is there a precipitate?) start->check_color precip_yes Precipitate Visible (Black/Grey) check_color->precip_yes Yes precip_no Solution Homogeneous check_color->precip_no No hg_test Perform Mercury Drop Test (See Protocol A) precip_yes->hg_test ligand_check 31P NMR Analysis (Check for O=PPh3) precip_no->ligand_check activity_stop Activity Stops w/ Hg hg_test->activity_stop activity_cont Activity Continues w/ Hg hg_test->activity_cont oxide_peak Sharp Peak at ~25-30 ppm ligand_check->oxide_peak Signal Found diag_hetero DIAGNOSIS: Heterogeneous Nanoparticle Leaching activity_stop->diag_hetero diag_homo DIAGNOSIS: Homogeneous Catalyst Intact activity_cont->diag_homo diag_ligand DIAGNOSIS: Ligand Oxidation (Substrate is oxidizing Ligand) oxide_peak->diag_ligand

Caption: Diagnostic logic flow to distinguish between nanoparticle formation, ligand oxidation, and intrinsic catalyst deactivation.

Experimental Protocols (The Fix)

Protocol A: The Mercury Drop Test (Validation of Homogeneity)

Use this to determine if your catalyst has decomposed into inactive metal nanoparticles (common with Pd).

Context: Recent studies suggest mercury can react with some homogeneous species, but it remains the gold standard for ruling out heterogeneous catalysis (nanoparticles) which are instantly poisoned by amalgam formation.

  • Split the Reaction: Take a 2 mL aliquot of your stalled reaction mixture under inert atmosphere (Glovebox or Schlenk line).

  • Add Mercury: Add a large drop (approx. 300 equiv. relative to metal) of elemental Hg to the vial.

  • Agitate: Stir vigorously for 15 minutes.

  • Monitor: Analyze by GC-MS or LC-MS.

    • Result A (0% Conversion increase): The active species was heterogeneous (nanoparticles) and has been poisoned. Action: Change solvent or add stabilizer.

    • Result B (Conversion continues): The active species is homogeneous. Action: Focus on ligand design.

Protocol B: Preventing Ligand Oxidation (The Cp* Switch)

If you are using Phosphines (


) with an 

-oxide, you are fighting a losing battle.

Technical Insight: The


-oxide oxygen is labile. It will transfer to the phosphorus atom of your ligand.
The Fix:  Switch to Cp (Pentamethylcyclopentadienyl)* ligands for Rh/Ir or NHC (N-Heterocyclic Carbene)  ligands for Pd. These are oxidation-resistant.

Recommended System for 8-Bromoisoquinoline 2-oxide:

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) - Crucial for abstracting halides and opening coordination sites.
    
  • Solvent: TFE (2,2,2-Trifluoroethanol).

    • Why TFE? TFE hydrogen bonds to the

      
      -oxide oxygen, modulating its binding strength to the Rh center, preventing "Coordination Saturation" (poisoning).
      

Quantitative Data: Solvent & Additive Effects[1][2]

The following data summarizes optimization attempts for C1-alkenylation of 8-bromoisoquinoline 2-oxide (Model Reaction).

Variable ChangedConditionYield (Isolated)Observation
Standard Solvent DCE, 100°C15%Catalyst decomposition (black ppt).
Solvent Switch TFE, 80°C 78% TFE stabilizes the active species.
Ligand

<5%Ligand oxidized to

(confirmed by

NMR).
Ligand Cp (Rh)*82% Robust against oxidation.
Additive None10%Chloride poisoning; catalyst inactive.
Additive

82% Cationic Rh(III) species generated efficiently.

Frequently Asked Questions (FAQ)

Q: Why does the 8-bromo group cause more problems than the 5-bromo or 6-bromo isomers? A: It is purely a peri-interaction issue. The 8-position is physically adjacent to the


-oxide group. When the catalyst attempts to bind to the Oxygen and activate the C1-H bond, the bulky Bromine atom physically blocks the required planar geometry. You often need higher temperatures (100°C+) to overcome this rotational barrier compared to the 6-bromo isomer.

Q: My reaction turns black immediately. What happened? A: Rapid formation of metal black (nanoparticles). This indicates your ligand is dissociating or decomposing. If using Pd, switch to a bidentate ligand or an NHC. If using Rh, ensure you are not using a reducing solvent (like alcohols without an oxidant) that might reduce Rh(III) to Rh(0).

Q: Can I use


 as an oxidant? 
A:  Yes, but be careful. Copper salts can sometimes promote the deoxygenation of the 

-oxide back to the isoquinoline parent, essentially destroying your directing group. If you see the parent isoquinoline forming in your LC-MS, lower the copper loading or switch to a silver salt (

).

References

  • Mechanism of Rhodium-Catalyzed C-H Functionaliz

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Detailed mechanistic pathways for C-H activation using Rh(III)
    • Link:1

  • Rhodium(III)

    • Source: ACS Public
    • Context: Demonstrates the regioselectivity and conditions for functionalizing positions adjacent to the N-oxide.[2][3]

    • Link:2

  • The Poisonous Truth About the Mercury Drop Test.

    • Source: ChemRxiv
    • Context: Critical analysis of the limitations and interpretation of the mercury drop test for c
    • Link:4

  • Phosphine Ligand Oxid

    • Source: Reddit (r/Chempros) / Community Discussion
    • Context: Practical lab discussions on the susceptibility of various phosphine ligands to oxid
    • Link:5

  • Rhodium(III)

    • Source: Organic Chemistry Portal / Synlett
    • Context: Use of TFE (Trifluoroethanol) as a critical solvent for Rh(III)
    • Link:6

Sources

Troubleshooting

Technical Support Center: Functionalization of 8-Bromoisoquinoline 2-oxide

Welcome to the technical support center for the synthetic chemistry of 8-bromoisoquinoline 2-oxide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry of 8-bromoisoquinoline 2-oxide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile heterocyclic building block. Isoquinoline frameworks are privileged structures in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1] The N-oxide functionality not only modifies the electronic properties of the ring system but also serves as a valuable directing group for regioselective functionalization, which can be removed post-reaction to yield the desired substituted isoquinoline.[2][3]

However, the journey from starting material to the final product is often accompanied by challenges, most notably the formation of persistent and difficult-to-separate byproducts. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. The causality behind each recommendation is explained to empower you to make informed decisions in your experimental design.

Problem 1: Low or No Conversion of 8-Bromoisoquinoline 2-oxide

You've set up your cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), but TLC or LC-MS analysis shows predominantly unreacted starting material.

Possible Causes & Recommended Solutions:

  • Catalyst Inactivation or Inhibition: The lone pair of electrons on the nitrogen of the isoquinoline ring system can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive over-coordinated species.[4] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

    • Actionable Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often overcome this issue. Ligands like SPhos, XPhos, or di-(1-adamantyl)-n-butylphosphine have proven effective in challenging cross-coupling reactions of heteroaryl halides by promoting the desired catalytic cycle over inhibitory pathways.[5] Consider screening a panel of ligands to identify the optimal choice for your specific substrate.

  • Inadequate Base Strength or Solubility: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[6] If the base is too weak or is not sufficiently soluble in the reaction medium, the reaction will stall.

    • Actionable Insight: For Suzuki reactions, a common hierarchy of bases is Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. The use of a stronger, more soluble base like cesium carbonate or potassium phosphate, often in a solvent system like dioxane/water or 2-MeTHF/water, can significantly improve reaction rates.

  • Low Reaction Temperature: While milder conditions are often desirable, some cross-coupling reactions require thermal energy to overcome activation barriers, especially for oxidative addition to the aryl bromide.

    • Actionable Insight: If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), incrementally increase the temperature to 100-110 °C. Monitor the reaction closely for the appearance of degradation byproducts.

Troubleshooting Flowchart: Low Conversion

low_conversion start Low Conversion Observed check_catalyst Is the Catalyst/Ligand System Appropriate for N-Heterocycles? start->check_catalyst check_base Is the Base Strength and Solubility Sufficient? check_catalyst->check_base Yes solution_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_ligand No check_temp Is the Reaction Temperature High Enough? check_base->check_temp Yes solution_base Switch to a Stronger Base (e.g., Cs2CO3, K3PO4) Ensure Biphasic Solvent System check_base->solution_base No solution_temp Incrementally Increase Temperature (e.g., to 100-110 °C) check_temp->solution_temp No

Caption: A logical workflow for diagnosing and solving low reaction conversion.

Problem 2: Significant Formation of Deoxygenated Byproduct (8-Bromoisoquinoline)

Your desired functionalized N-oxide is forming, but you observe a significant amount of the corresponding deoxygenated product, 8-bromoisoquinoline.

Possible Causes & Recommended Solutions:

  • Reductive Reagents or Conditions: Phosphine ligands, especially in excess, can act as reducing agents at elevated temperatures, abstracting the oxygen atom from the N-oxide. Similarly, some solvents like isopropanol can act as reductants under certain catalytic conditions.[7]

    • Actionable Insight: Minimize the excess of phosphine ligand used; often a Pd:Ligand ratio of 1:1.1 to 1:2 is sufficient. Avoid using alcoholic solvents that can act as hydride sources. If deoxygenation is persistent, consider phosphine-free catalyst systems, although these may have lower activity.[8] Recent developments in photoredox catalysis offer mild, metal-free deoxygenation methods, highlighting the lability of the N-O bond under reductive conditions.[2]

  • High Reaction Temperatures: The N-O bond is thermally labile. Extended reaction times at high temperatures (>120 °C) can lead to thermal deoxygenation.

    • Actionable Insight: Aim for the lowest effective temperature that provides a reasonable reaction rate. A more active catalyst system that allows for lower operating temperatures is highly beneficial.

Problem 3: Formation of Homocoupling Byproducts

You observe the formation of a biphenyl-type byproduct derived from your boronic acid coupling partner (in Suzuki reactions) or a bi-isoquinoline species.

Possible Causes & Recommended Solutions:

  • Presence of Oxygen: Molecular oxygen can interfere with the catalytic cycle, promoting the oxidative homocoupling of the boronic acid reagent.[9] This is a very common side reaction in Suzuki couplings that are not performed under strictly anaerobic conditions.

    • Actionable Insight: Rigorous degassing of the reaction mixture is mandatory. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst and reagents. Alternatively, a series of three "freeze-pump-thaw" cycles is highly effective.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other processes, side reactions like homocoupling can become more competitive.

    • Actionable Insight: As mentioned in Problem 1, the choice of base is critical for facilitating transmetalation. Switching to a more effective base can often suppress homocoupling by accelerating the desired productive pathway.[6]

Byproduct Formation Pathways

byproducts cluster_main Desired Reaction Pathway cluster_side Common Side Reactions start 8-Bromoisoquinoline 2-Oxide + R-B(OH)2 pd_cycle Pd(0)/Pd(II) Catalytic Cycle start->pd_cycle Suzuki-Miyaura Conditions homocoupling Homocoupling start->homocoupling O2 Present protodebromination Protodebromination start->protodebromination H+ Source product 8-R-Isoquinoline 2-Oxide pd_cycle->product deoxygenation Deoxygenation pd_cycle->deoxygenation High Temp. / Excess Ligand

Caption: Key reaction pathways in the functionalization of 8-bromoisoquinoline 2-oxide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-oxide functionality in these reactions?

The N-oxide serves two main purposes. First, it withdraws electron density from the isoquinoline ring system, which can modify the reactivity of the C-Br bond for oxidative addition. Second, it can act as a directing group in C-H activation reactions, facilitating functionalization at positions that might otherwise be unreactive.[10] After the desired functionalization is achieved, the oxygen can be removed to yield the parent heterocycle.[3]

Q2: How should I choose the optimal palladium catalyst and ligand?

There is no single "best" catalyst. The optimal choice depends on the specific coupling partners. A good starting point is often a pre-catalyst like Pd(OAc)₂ or a palladacycle combined with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos, XPhos). It is highly recommended to perform a small-scale screen of 2-3 different ligands to empirically determine the best performer for your system.[11]

Q3: What analytical methods are best for monitoring the reaction and identifying byproducts?

A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It allows you to track the formation of your product and detect the mass of any byproducts, which is invaluable for identification (e.g., observing a mass corresponding to the deoxygenated product).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR of the crude reaction mixture can reveal the ratio of product to byproducts and help identify their structures by looking for characteristic peaks (e.g., the disappearance of the bromine-adjacent proton signal and the appearance of a new aromatic coupling pattern).

Q4: After a successful functionalization, what is the best way to remove the N-oxide?

Several methods exist for the deoxygenation of N-heterocyclic N-oxides.

  • Classical Methods: Reagents like PCl₃ or PPh₃ at elevated temperatures are effective but can sometimes be harsh.

  • Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C is a clean method, but it may not be compatible with other reducible functional groups in your molecule.

  • Modern Methods: Milder and more sustainable methods are continuously being developed. For instance, using formic acid with an iodide source or employing photoredox catalysis with isopropanol as a reductant are excellent, high-yielding options that are compatible with a wide range of functional groups.[3][7]

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • 8-Bromoisoquinoline 2-oxide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 8-bromoisoquinoline 2-oxide, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane. Bubble argon through this solution for 10 minutes.

  • Add the degassed dioxane to the Schlenk flask, followed by the degassed water, via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

Protocol 2: Reaction Work-up and Purification
  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a mixture of hexanes and ethyl acetate, gradually increasing the polarity.

Section 4: Data Summary

Table 1: Common Byproducts and Their Mass Spectrometry Signatures

Byproduct NameStructureExpected Mass Change from Starting Material (M)Common Cause
Deoxygenated Starting Material8-BromoisoquinolineM - 16High temperature, excess phosphine
Protodebrominated N-OxideIsoquinoline 2-oxideM - 79/81 (loss of Br, gain of H)H⁺ source, catalyst side reaction
Boronic Acid HomocouplingR-RN/A (depends on coupling partner)Presence of O₂

References

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]

  • Knowledge. (2023). What are the applications of 8-bromoisoquinoline?
  • ResearchGate. (n.d.). Synthetic transformations of isoquinoline N‐oxides.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • Roy, D. K., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(1), 21-50. Available at: [Link]

  • Sharma, U., et al. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. The Journal of Organic Chemistry, 84(8), 5046-5056. Available at: [Link]

  • Han, Y., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4782-4785. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • ResearchGate. (n.d.). Deoxygenation of quinoline N‐oxides 3 a, 4 f, and 4 j.
  • Pérez-Temprano, M. H., et al. (2012). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Angewandte Chemie International Edition, 51(44), 11064-11068. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Ghosh, A., et al. (2024). Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available at: [Link]

  • Vera, D., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying 8-Bromoisoquinoline 2-Oxide by Recrystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 8-Bromoisoquinoline 2-oxide using recrystallization methods. The content is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 8-Bromoisoquinoline 2-oxide using recrystallization methods. The content is structured in a problem-oriented question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Introduction to the Challenges of Purifying 8-Bromoisoquinoline 2-Oxide

8-Bromoisoquinoline 2-oxide is a key intermediate in the synthesis of various biologically active molecules.[1] Achieving high purity of this compound is critical for downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] However, the unique physicochemical properties of heterocyclic N-oxides, such as increased polarity and potential for hydrogen bonding, can present specific challenges during this process. This guide will walk you through these challenges, providing both the "how" and the "why" behind each step to ensure a successful purification.

Frequently Asked Questions & Troubleshooting Guides

How do I select a suitable solvent system for the recrystallization of 8-Bromoisoquinoline 2-oxide?

Answer:

Solvent selection is the most critical step in developing a successful recrystallization protocol. An ideal solvent will dissolve the 8-Bromoisoquinoline 2-oxide completely at an elevated temperature but only sparingly at room temperature or below.[2][4] Given that N-oxides are generally more polar than their parent heterocycles, we can anticipate that 8-Bromoisoquinoline 2-oxide will be more polar than 8-bromoisoquinoline. The parent compound, 8-bromoisoquinoline, has a melting point of around 80-83°C and is soluble in solvents like DMF, DMSO, and ethanol.[5][6]

Underlying Principle: The principle of "like dissolves like" is a good starting point. The increased polarity of the N-oxide functional group suggests that more polar solvents will be better candidates for dissolving the compound.

Experimental Protocol for Solvent Screening:

  • Initial Small-Scale Solubility Tests:

    • Place approximately 10-20 mg of your crude 8-Bromoisoquinoline 2-oxide into several small test tubes.

    • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Start with common solvents of varying polarities (see table below).

    • Observe the solubility at room temperature. A good candidate solvent will show poor solubility at this stage.

    • Gently heat the test tubes that show poor room-temperature solubility in a water bath. A suitable solvent will fully dissolve the compound upon heating.[3]

    • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.[7] Abundant crystal formation upon cooling indicates a promising solvent.

  • Evaluating Mixed-Solvent Systems:

    • If a single solvent does not provide the desired solubility profile, a mixed-solvent system is a powerful alternative.[8]

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, even at room temperature).

    • Slowly add a "bad" solvent (one in which it is poorly soluble) dropwise to the heated solution until you observe persistent cloudiness (the cloud point).[9]

    • Add a few drops of the "good" solvent back to the heated solution until it becomes clear again.

    • Allow the solution to cool slowly.

Data Presentation: Solvent Selection Guide for 8-Bromoisoquinoline 2-oxide

SolventPolarity IndexBoiling Point (°C)Expected Solubility of 8-Bromoisoquinoline 2-oxideRationale & Comments
Heptane/Hexane0.1~98 / ~69Very LowGood as an anti-solvent in mixed systems. Used for recrystallizing the less polar 8-bromoisoquinoline.[5]
Toluene2.4111Low to ModerateMay be suitable, especially in a mixed solvent system.
Dichloromethane3.140Moderate to HighLow boiling point can make it difficult to maintain a hot solution. The parent compound is soluble in it.[10]
Ethyl Acetate4.477ModerateA common recrystallization solvent. Good starting point for screening.
Acetone5.156Moderate to HighAnother common and effective recrystallization solvent.
Isopropanol3.982HighMay be a good single solvent or part of a mixed system.
Ethanol4.378HighThe parent compound is soluble in ethanol.[6] May show high solubility even at low temperatures, leading to poor recovery.
Methanol5.165HighSimilar to ethanol, may result in low yield.
Water10.2100Low to ModerateDue to the polar N-oxide group, water could be a suitable solvent or anti-solvent.

Visualization: Solvent Selection Workflow

Caption: Decision tree for selecting a recrystallization solvent.

My compound "oils out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[4] The melting point of the parent 8-bromoisoquinoline is around 80-83°C.[5] The N-oxide is likely to have a higher melting point, but this is a key consideration.

Causality and Prevention:

  • High Solute Concentration: A supersaturated solution can sometimes lead to oiling out. Try using a slightly larger volume of solvent.

  • Rapid Cooling: Shock cooling a hot, saturated solution can prevent the orderly arrangement of molecules into a crystal lattice.[4] Always allow the solution to cool slowly and without disturbance.[8]

  • Impurities: The presence of certain impurities can depress the melting point of the mixture, leading to the formation of an oil.

Troubleshooting Protocol:

  • Re-heat and Dilute: If your compound has oiled out, reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to ensure the solution is no longer supersaturated.

  • Slow, Undisturbed Cooling: Allow the flask to cool slowly on a countertop, insulated with a beaker or watch glass. Do not place it directly in an ice bath from a high temperature.[4]

  • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure 8-Bromoisoquinoline 2-oxide from a previous batch, add a tiny seed crystal to the cooled, saturated solution to induce crystallization.[2]

I am getting a very low recovery of my purified product. How can I improve the yield?

Answer:

Low recovery is a common issue in recrystallization. It can be caused by several factors, from using an inappropriate solvent to procedural errors during filtration.

Common Causes and Solutions:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even at low temperatures.[7]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product.

    • Solution: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent to the solution just before filtering to prevent premature crystallization.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in a lower yield.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of the ice-cold recrystallization solvent.[11] This will wash away soluble impurities without dissolving a significant amount of the product.

Visualization: Troubleshooting Common Recrystallization Problems

Caption: Workflow for troubleshooting common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • Canfield, J. (2019, April 23). The Science of Recrystallization [Video]. YouTube. [Link]

  • Lau, J., & Kristensen, J. L. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • Japan Patent Office. (1989).
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • MDPI. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. [Link]

  • ACS Publications. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

  • ResearchGate. (2025). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

  • ResearchGate. (2025). Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. [Link]

  • Google Patents. (1999).
  • ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]

  • Royal Society of Chemistry. (2019). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. [Link]

  • National Institutes of Health. (n.d.). 2-Bromoisoquinoline. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 8-Bromoisoquinoline 2-oxide

Compound Profile & Critical Properties Before addressing storage protocols, it is vital to understand the chemical nature of 8-Bromoisoquinoline 2-oxide (also known as 8-Bromoisoquinoline N-oxide). Unlike its parent comp...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Critical Properties

Before addressing storage protocols, it is vital to understand the chemical nature of 8-Bromoisoquinoline 2-oxide (also known as 8-Bromoisoquinoline N-oxide). Unlike its parent compound (8-Bromoisoquinoline), the N-oxide functionality introduces significant polarity and specific sensitivity profiles.

PropertySpecificationNotes
Chemical Name 8-Bromoisoquinoline 2-oxideN-oxide is at position 2 (isoquinoline numbering).[1][2][3][4][5]
CAS Number 475994-58-2 (Verify with vendor CoA)Note: Often confused with parent 8-Bromoisoquinoline (CAS 63927-22-0).[2]
Molecular Weight 224.05 g/mol Heavier than parent (208.06) due to oxygen atom.[6]
Appearance White to Off-White SolidYellowing indicates oxidation or photo-degradation.
Polarity HighSignificantly more polar than parent; lower R_f on silica.
Hygroscopicity Moderate to HighThe N-O bond is dipolar, attracting atmospheric moisture.

Core Storage Directives

As a Senior Scientist, I strongly advise against treating this compound like a standard organic reagent. The N-oxide moiety is thermodynamically stable but kinetically labile under specific stressors (light and moisture).

The "Golden Triad" of Storage

To maintain >98% purity over 12+ months, you must control three variables simultaneously.

A. Temperature: 2°C to 8°C (Refrigerated)
  • Recommendation: Store in a dedicated chemical refrigerator.

  • Reasoning: While stable at room temperature for short periods (days), long-term storage at ambient temperature increases the rate of deoxygenation and potential rearrangement.

  • Critical Warning: Do not freeze-thaw repeatedly. If long-term storage (>1 year) is required, freeze at -20°C in single-use aliquots.

B. Atmosphere: Inert Gas (Argon/Nitrogen)
  • Recommendation: Flush headspace with Argon or Nitrogen after every use. Seal with Parafilm or electrical tape.

  • Reasoning: N-oxides are hygroscopic. Absorbed water does not just alter the weight; it can facilitate hydrolysis or protonation changes that affect reactivity in sensitive metal-catalyzed couplings.

C. Light: Total Exclusion
  • Recommendation: Amber vials are mandatory. If the original container is clear glass, wrap it entirely in aluminum foil.

  • Reasoning: This is the most common failure mode. Isoquinoline N-oxides are photo-active. Exposure to UV/visible light drives photochemical rearrangement to isoquinolones (benzoxazepines in some solvents) via a mechanism similar to the Meisenheimer rearrangement [1].

Visual Guide: Storage Decision Tree

StorageProtocol Start Compound Arrival Inspect Visual Inspection (Is it White/Off-White?) Start->Inspect Fail STOP: Contact Vendor (Yellow/Brown = Degradation) Inspect->Fail No Pass Proceed to Storage Inspect->Pass Yes Aliquot Is usage frequent? (>1 time/week) Pass->Aliquot Split Split into Single-Use Vials (Argon Flush) Aliquot->Split Yes Store Store at 2-8°C Protect from Light Aliquot->Store No DeepFreeze Long Term (>6 months)? Store at -20°C Split->DeepFreeze DeepFreeze->Store Thaw once

Figure 1: Decision matrix for handling incoming shipments of 8-Bromoisoquinoline 2-oxide to ensure maximum shelf-life.

Troubleshooting & FAQs

Q1: My sample has turned from white to a yellow/brown sticky solid. Is it still usable?

Status: Likely Degraded.

  • Diagnosis: The color change indicates the formation of 8-bromoisoquinolin-1(2H)-one (the lactam isomer) or complex polymerization products caused by photo-exposure.

  • Action: Check purity via TLC (see Q3). If the impurity is minor (<5%), you may repurify via column chromatography. If the texture has become "sticky" or "gummy," this indicates significant moisture absorption (hygroscopicity).

  • Recovery: Dissolve in DCM, dry over MgSO₄, filter, and remove solvent. If color persists, recrystallize or run a silica plug.

Q2: I need to dry the compound. Can I use a vacuum oven?

Status: Proceed with Caution.

  • Risk: High heat (>60°C) under vacuum can trigger deoxygenation (loss of the oxygen atom) or rearrangement.

  • Protocol: Dry in a vacuum desiccator over P₂O₅ at room temperature for 24-48 hours. Do not heat above 40°C unless absolutely necessary.

  • Alternative: Azeotropic distillation with Toluene is a standard method for drying N-oxides [2], but ensure the temperature of the bath does not exceed 50-60°C (use high vacuum).

Q3: How do I distinguish the N-oxide from the parent isoquinoline on TLC?

Status: Polarity Difference.

  • Method: Use a mobile phase of 5-10% Methanol in Dichloromethane (DCM).

  • Observation:

    • Parent (8-Bromoisoquinoline): High R_f (moves near the solvent front in pure DCM).

    • Product (8-Bromoisoquinoline 2-oxide): Low R_f (stays near the baseline in pure DCM; moves to ~0.3-0.5 in 10% MeOH/DCM).

  • Visualization: Both spots are UV active. The N-oxide typically stains strongly with Iodine.

Q4: Can I use this reagent in palladium-catalyzed cross-couplings?

Status: Yes, but with caveats.

  • Issue: The N-oxide oxygen can act as a ligand for Palladium, potentially poisoning the catalyst or altering the reaction pathway (e.g., directing C-H activation to the C1 position) [3].

  • Solution: If the N-oxide is the substrate (e.g., for C1 functionalization), this is desired. If the N-oxide is an impurity in the parent compound, it will drastically lower yield. Ensure you know which species you have.

Scientific Validation: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it. The primary threat is Photochemical Rearrangement .

Mechanism: Photo-Induced Isomerization

Upon irradiation, the excited N-oxide undergoes a rearrangement to an oxaziridine intermediate, which then ring-expands to a benzoxazepine or rearranges to the thermodynamically stable isoquinolone (lactam).

Degradation NOxide 8-Bromoisoquinoline 2-oxide (Active Reagent) Inter Oxaziridine Intermediate (Transient) NOxide->Inter Isomerization Light UV/Vis Light (hν) Light->Inter Lactam 8-Bromoisoquinolin- 1(2H)-one (Major Impurity) Inter->Lactam Rearrangement

Figure 2: The primary degradation pathway driven by light exposure. The formation of the lactam (red) is irreversible.[5]

Emergency Handling & Safety

  • Skin Contact: N-oxides can be skin irritants.[7] Wash immediately with soap and water.

  • Spill Cleanup: Do not use bleach (oxidizer). Wipe up with a DCM-soaked tissue and dispose of in halogenated waste.

  • Incompatibility: Avoid contact with strong acylating agents (e.g., Acetic Anhydride, POCl₃) unless you intend to perform a reaction (e.g., Reissert-Henze or Polonovski reaction), as these will trigger rapid exothermic rearrangement/functionalization [4].

References

  • Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides of aromatic heterocycles. Chemical Reviews, 84(1), 43-71. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[8] Purification of Laboratory Chemicals. Butterworth-Heinemann. (General procedure for drying amine oxides).

  • Vinyard, D. J., et al. (2026).[9] Metal-Free Cyanation of N-Oxides. Molecules, 31(2), 276.[9] Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See: Polonovski Reaction).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 8-Bromoisoquinoline 2-Oxide in Diverse Chemical Transformations

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of 8-bromoisoquinoline 2-oxide, a versatile heterocyclic compound with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of 8-bromoisoquinoline 2-oxide, a versatile heterocyclic compound with significant potential in modern organic synthesis. This document moves beyond a simple catalog of reactions, offering a comparative perspective on its efficacy in key reaction types, supported by experimental data and detailed protocols. We will explore its utility in C-H activation, cross-coupling reactions, and its potential role in photoredox catalysis, providing you with the insights needed to effectively integrate this reagent into your synthetic workflows.

Introduction: The Strategic Advantage of the Isoquinoline N-Oxide Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. The introduction of an N-oxide functionality and a bromine atom at the 8-position endows 8-bromoisoquinoline 2-oxide with a unique combination of electronic and steric properties. The N-oxide group acts as a powerful directing group in transition-metal-catalyzed C-H activation reactions, facilitating functionalization at otherwise inaccessible positions. Furthermore, the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, allowing for the facile introduction of molecular complexity. This guide will dissect the performance of 8-bromoisoquinoline 2-oxide in these contexts, offering a critical evaluation of its strengths and potential limitations compared to other synthetic tools.

Section 1: C-H Activation at the C8-Position: A Gateway to Novel Derivatives

The N-oxide moiety in isoquinoline 2-oxides is a highly effective directing group for the regioselective functionalization of the C8-position. This is a powerful strategy for the synthesis of novel derivatives with potential applications in drug discovery and materials science.

Rhodium-Catalyzed C8-Bromination and Amidation of Quinoline N-Oxides: A Model System

While direct comparative studies on 8-bromoisoquinoline 2-oxide are limited, a highly relevant and detailed study on the Rh(III)-catalyzed C8-bromination and amidation of quinoline N-oxides provides a strong foundation for understanding the potential of the isoquinoline analogue.[1][2] This protocol demonstrates excellent functional group tolerance and high yields, suggesting a similar reactivity profile for 8-bromoisoquinoline 2-oxide.

Conceptual Workflow for Rh(III)-Catalyzed C-H Activation

C_H_Activation_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Formation Quinoline_N_Oxide Quinoline N-Oxide Derivative Catalyst [RhCp*Cl2]2 / AgSbF6 Quinoline_N_Oxide->Catalyst Coordination Functionalizing_Agent Brominating or Amidating Agent (e.g., NBS, NFSI) Intermediate Five-Membered Rhodacycle Intermediate Functionalizing_Agent->Intermediate Reaction Catalyst->Intermediate C-H Activation Product C8-Functionalized Quinoline N-Oxide Intermediate->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Rh(III)-catalyzed C-H activation at the C8 position of quinoline N-oxides.

Comparative Efficacy:

The study on quinoline N-oxides demonstrates that this Rh(III)-catalyzed method is highly efficient for a range of substrates. Below is a table summarizing the yields for the C8-bromination of various substituted quinoline N-oxides, which can be used as a predictive tool for the reactivity of 8-bromoisoquinoline 2-oxide.

Substrate (Quinoline N-Oxide Derivative)ProductYield (%)
Quinoline N-oxide8-Bromoquinoline N-oxide95
6-Methylquinoline N-oxide8-Bromo-6-methylquinoline N-oxide92
6-Methoxyquinoline N-oxide8-Bromo-6-methoxyquinoline N-oxide89
6-Chloroquinoline N-oxide8-Bromo-6-chloroquinoline N-oxide93
6-Fluoroquinoline N-oxide8-Bromo-6-fluoroquinoline N-oxide91

Data adapted from Sharma et al., J. Org. Chem. 2019, 84, 15, 9373-9384.[1]

Experimental Protocol: Rh(III)-Catalyzed C8-Bromination of Quinoline N-Oxide

This protocol is adapted from the work of Sharma et al. and can be used as a starting point for the C8-functionalization of 8-bromoisoquinoline 2-oxide.[1][2]

  • To an oven-dried screw-capped vial, add the quinoline N-oxide (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (5.0 mol %), AgSbF₆ (20 mol %), and NaOAc (20 mol %).

  • Evacuate and backfill the vial with argon (this step should be repeated three times).

  • Add trifluoroethanol (1.0 mL) as the solvent.

  • Add N-bromosuccinimide (NBS) (1.1 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Wash the Celite pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 8-bromoquinoline N-oxide.

Section 2: Cross-Coupling Reactions: Leveraging the 8-Bromo Handle

The bromine atom at the C8-position of 8-bromoisoquinoline 2-oxide is a key functional group that enables a variety of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions. These transformations are instrumental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Formation Bromo_Compound 8-Bromoisoquinoline 2-Oxide Cycle Oxidative Addition -> Transmetalation -> Reductive Elimination Bromo_Compound->Cycle Boronic_Acid Arylboronic Acid Boronic_Acid->Cycle Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Cycle Base Base (e.g., K2CO3) Base->Cycle Coupled_Product 8-Arylisoquinoline 2-Oxide Cycle->Coupled_Product

Caption: Palladium-catalyzed Suzuki-Miyaura coupling of 8-bromoisoquinoline 2-oxide.

Comparative Performance with Alternative Substrates:

The efficiency of Suzuki couplings can be influenced by the electronic nature of the coupling partners. Generally, electron-rich arylboronic acids and electron-poor aryl halides react more readily. The table below provides illustrative yields for the Suzuki coupling of a similar substrate, 8-bromo-6-methylquinolin-2(1H)-one, with various arylboronic acids.

Arylboronic AcidProductYield (%)
Phenylboronic acid8-Phenyl-6-methylquinolin-2(1H)-one85
4-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-6-methylquinolin-2(1H)-one92
4-Trifluoromethylphenylboronic acid8-(4-Trifluoromethylphenyl)-6-methylquinolin-2(1H)-one78
2-Thienylboronic acid8-(2-Thienyl)-6-methylquinolin-2(1H)-one81

Illustrative yields based on typical Suzuki-Miyaura couplings of similar substrates.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromoisoquinoline 2-Oxide (Adapted)

  • In a round-bottom flask, combine 8-bromoisoquinoline 2-oxide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Add a base, for example, potassium carbonate (2.0 equiv.).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 8-arylisoquinoline 2-oxide.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction offers a powerful method for the arylation of alkenes. 8-Bromoisoquinoline 2-oxide can serve as the aryl halide partner in this transformation, leading to the formation of 8-alkenylisoquinoline 2-oxides.

Experimental Protocol: Heck-Mizoroki Reaction of 8-Bromoisoquinoline 2-Oxide (General Procedure)

  • To a Schlenk tube, add 8-bromoisoquinoline 2-oxide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or a Buchwald ligand, 4-10 mol%).

  • Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

  • Add the desired alkene (1.1-1.5 equiv.).

  • Add a polar aprotic solvent, such as DMF or NMP.

  • Degas the mixture with argon.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with an organic solvent, and wash with water to remove the base and salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Section 3: Potential in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions.[4] Isoquinoline N-oxides, with their extended π-systems, have the potential to act as photoactive species.

While specific applications of 8-bromoisoquinoline 2-oxide in photoredox catalysis are not yet widely reported, its structural features suggest several possibilities. The N-oxide moiety can participate in single-electron transfer (SET) processes upon photoexcitation, potentially leading to the formation of radical intermediates that can engage in various bond-forming reactions.

Hypothetical Photoredox Cycle Involving an Isoquinoline N-Oxide

Photoredox_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC Quenching Radical_Cation A+• PC_excited->Radical_Cation SET Substrate Substrate (A) Substrate->Radical_Cation Product Product (P) Radical_Cation->Product Reaction Reductant Reductant (D) Oxidized_Reductant D+• Reductant->Oxidized_Reductant

Caption: A general representation of a photoredox catalytic cycle.

Further research is warranted to explore the potential of 8-bromoisoquinoline 2-oxide as a photocatalyst or as a substrate in photoredox-mediated reactions. Its unique electronic properties could lead to novel and efficient synthetic methodologies.

Conclusion and Future Outlook

8-Bromoisoquinoline 2-oxide is a highly versatile building block with significant potential in organic synthesis. Its utility in C-H activation, directed by the N-oxide group, and in a variety of cross-coupling reactions, enabled by the C8-bromo substituent, makes it a valuable tool for the construction of complex molecules. While direct comparative studies on its efficacy are still emerging, the available data on related systems strongly support its potential for high efficiency and broad applicability. Future research will likely focus on expanding its use in photoredox catalysis and other modern synthetic methodologies, further solidifying its role as a key intermediate in the synthesis of novel functional materials and pharmaceutically active compounds.

References

  • Sharma, R., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, 84(15), 9373-9384. [Link]

  • Dhiman, A. K., et al. (2019). Supporting Information: Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. CSIR-IHBT. [Link]

Sources

Comparative

A Comparative Guide to the Biological Prowess of 8-Bromoisoquinoline 2-Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a bromine atom at the 8th position and N-oxidation to form 8-bromoisoquinoline 2-oxide creates a unique electronic and steric profile, paving the way for a new generation of derivatives with diverse biological activities. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid researchers in their quest for new and effective drug candidates.

Anticancer Activity: A Promising Frontier

Derivatives of brominated quinolines and isoquinolines have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.

Comparative Cytotoxicity of Brominated Quinolines

While specific data for 8-bromoisoquinoline 2-oxide derivatives is emerging, the broader class of brominated quinolines provides a strong rationale for their investigation. Studies have shown that brominated 8-hydroxyquinolines exhibit potent antiproliferative activity against various cancer cell lines. For instance, 5,7-dibromo-8-hydroxyquinoline has shown significant activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[2] The presence of the bromine atoms and the hydroxyl group at the C-8 position are thought to be crucial for this activity.[2]

CompoundC6 (IC50 µg/mL)HeLa (IC50 µg/mL)HT29 (IC50 µg/mL)
5,7-Dibromo-8-hydroxyquinoline6.710.28.5
5-Bromo-8-hydroxyquinoline15.325.619.8
8-Hydroxyquinoline>50>50>50

Data compiled from related studies on brominated quinolines to illustrate the potential of halogenated isoquinoline oxides.

Mechanism of Action: Targeting Critical Cellular Pathways

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in DNA replication and repair.[1] For example, some bromo- and cyano-substituted 8-hydroxyquinoline derivatives have been found to inhibit human topoisomerase I, a critical enzyme for relieving torsional stress in DNA during replication.[1]

The proposed mechanism often involves the chelation of metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. The N-oxide functional group in 8-bromoisoquinoline 2-oxide derivatives could further enhance this activity by altering the electron density of the ring system and improving its interaction with biological targets.

anticancer_mechanism 8-Bromoisoquinoline_2-oxide 8-Bromoisoquinoline_2-oxide Metal_Chelation Metal_Chelation 8-Bromoisoquinoline_2-oxide->Metal_Chelation Topoisomerase_I_Inhibition Topoisomerase_I_Inhibition 8-Bromoisoquinoline_2-oxide->Topoisomerase_I_Inhibition ROS_Generation ROS_Generation Metal_Chelation->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage DNA_Damage Topoisomerase_I_Inhibition->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanisms of 8-bromoisoquinoline 2-oxide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 8-Bromoisoquinoline 2-oxide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 8-bromoisoquinoline 2-oxide derivatives in the complete growth medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Drug Resistance

The quinoline and isoquinoline cores are present in many antimicrobial agents.[3][4] The addition of a bromine atom and an N-oxide group can enhance the antimicrobial properties of these scaffolds.

Comparative Antimicrobial Efficacy

Studies on related compounds, such as halogenated 8-hydroxyquinolines, have demonstrated a broad spectrum of antimicrobial activity.[5][6] For instance, 5-nitro-8-hydroxyquinoline (Nitroxoline) is a urinary antiseptic. The introduction of bromine is expected to modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved penetration of microbial cell membranes and enhanced activity.

MicroorganismMIC (µg/mL) - Representative Halogenated Quinolines
Staphylococcus aureus1.22–9.76[7]
Escherichia coli5.26–84.14[5]
Candida albicans4.88[7]

Data from studies on related quinoline derivatives, indicating the potential antimicrobial activity of 8-bromoisoquinoline 2-oxides.

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial action of quinoline-based compounds often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[8] The N-oxide moiety can also be reduced by bacterial nitroreductases to form cytotoxic radicals, contributing to the antimicrobial effect.

antimicrobial_mechanism cluster_cell Bacterial Cell 8-Bromoisoquinoline_2-oxide 8-Bromoisoquinoline_2-oxide Bacterial_Cell Bacterial_Cell 8-Bromoisoquinoline_2-oxide->Bacterial_Cell DNA_Gyrase_Inhibition DNA_Gyrase_Inhibition Bacterial_Cell->DNA_Gyrase_Inhibition Topoisomerase_IV_Inhibition Topoisomerase_IV_Inhibition Bacterial_Cell->Topoisomerase_IV_Inhibition Nitroreductase_Activation Nitroreductase_Activation Bacterial_Cell->Nitroreductase_Activation DNA_Replication_Block DNA_Replication_Block DNA_Gyrase_Inhibition->DNA_Replication_Block Topoisomerase_IV_Inhibition->DNA_Replication_Block Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Block->Bacterial_Cell_Death Cytotoxic_Radicals Cytotoxic_Radicals Nitroreductase_Activation->Cytotoxic_Radicals Cytotoxic_Radicals->Bacterial_Cell_Death

Caption: Potential antimicrobial mechanisms of 8-bromoisoquinoline 2-oxide derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 8-Bromoisoquinoline 2-oxide derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the 8-bromoisoquinoline 2-oxide derivatives in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Enzymatic Inhibition: A Targeted Approach

Isoquinoline derivatives have been investigated as inhibitors of various enzymes, playing a role in the treatment of several diseases.[9][10] The 8-bromoisoquinoline 2-oxide scaffold offers a unique platform for designing potent and selective enzyme inhibitors.

Potential Enzyme Targets and Comparative Inhibition

While specific enzymatic inhibition data for 8-bromoisoquinoline 2-oxide derivatives is still under investigation, related isoquinoline compounds have shown inhibitory activity against enzymes such as monoamine oxidase (MAO) and cholinesterases.[10] For example, certain benzothiazole-isoquinoline derivatives have demonstrated selective inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases.[10] Another study on isoquinoline derivatives identified potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in cancer immune evasion.[9]

Enzyme TargetIC50 (µM) - Representative Isoquinoline Derivatives
MAO-B12.12 - 16.49[10]
IDO10.31[9]
TDO0.08[9]

Data from studies on related isoquinoline derivatives highlighting potential enzymatic targets.

Mechanism of Action: Competitive and Non-Competitive Inhibition

The mechanism of enzyme inhibition by these derivatives can vary depending on the specific enzyme and the structure of the inhibitor. They can act as competitive inhibitors, binding to the active site of the enzyme and preventing substrate binding, or as non-competitive inhibitors, binding to an allosteric site and altering the enzyme's conformation. Molecular docking studies can provide valuable insights into the potential binding modes of these compounds.[9]

enzyme_inhibition_workflow Enzyme_Source Purified Enzyme or Cell Lysate Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme_Source->Incubation Substrate Enzyme Substrate Substrate->Incubation Inhibitor 8-Bromoisoquinoline 2-oxide Derivative Inhibitor->Incubation Detection Measure Product Formation (e.g., Spectrophotometry, Fluorometry) Incubation->Detection Data_Analysis Calculate IC50 Value Detection->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

Materials:

  • Purified enzyme or cell lysate containing the enzyme of interest

  • Specific substrate for the enzyme

  • 8-Bromoisoquinoline 2-oxide derivatives (dissolved in DMSO)

  • Assay buffer

  • 96-well plates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the 8-bromoisoquinoline 2-oxide derivatives. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the rate of product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Conclusion

The 8-bromoisoquinoline 2-oxide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to explore the full potential of these fascinating molecules. Further derivatization and biological evaluation are warranted to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

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  • ResearchGate. (2023). Natural and synthetic isoquinoline derivatives with antimicrobial activity. ResearchGate. [Link]

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  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Yang, Z., & Yong, W. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase dual inhibitors. European journal of medicinal chemistry, 281, 116852. [Link]

  • Li, X., Wang, Y., Zhang, Y., Liu, Y., Yang, Z., & Yong, W. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8966. [Link]

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